molecular formula C9H12BFO3 B1340012 2-Fluoro-5-propoxyphenylboronic acid CAS No. 863248-36-6

2-Fluoro-5-propoxyphenylboronic acid

Cat. No.: B1340012
CAS No.: 863248-36-6
M. Wt: 198 g/mol
InChI Key: ZFTDUFUEQNIBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3 , serving as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between its boronic acid group and an organic halide . This reaction is a cornerstone in the synthesis of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs) and advanced materials. The fluoro and propoxy substituents on the phenyl ring make this boronic acid a particularly versatile synthon; the fluorine atom can be used as a bioisostere or a leaving group in further synthetic transformations, while the propoxy group can influence the compound's electronic properties and solubility. Researchers utilize this reagent in the discovery and development of new drugs, agrochemicals, and organic materials. Handling of this compound should only be performed by qualified personnel in a controlled laboratory environment. Standard safety precautions include the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and laboratory clothing . In case of skin contact, immediately wash with copious amounts of water . This product is intended For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-fluoro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTDUFUEQNIBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584402
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-36-6
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863248-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 863248-36-6

This technical guide provides a comprehensive overview of 2-Fluoro-5-propoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid that serves as a key intermediate in various chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions.[1] The presence of a fluorine atom and a propoxy group on the phenyl ring can impart unique electronic and steric properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 863248-36-6[1][4]
IUPAC Name (2-Fluoro-5-propoxyphenyl)boronic acid[1][4]
Molecular Formula C₉H₁₂BFO₃[4]
Molecular Weight 198.00 g/mol Calculated
Appearance White to off-white solid (Predicted)General knowledge of phenylboronic acids
Purity Typically >95%[1]
Storage Store in a cool, dry place under an inert atmosphere.General laboratory practice

Table 2: Spectroscopic and Analytical Data

TechniqueDataSource/Note
¹H NMR Data not publicly available. Predicted shifts would show aromatic protons, protons of the propoxy group, and a broad singlet for the boronic acid hydroxyls.Supplier data available upon request.[1]
¹³C NMR Data not publicly available.Supplier data available upon request.[1]
Mass Spectrometry (MS) Data not publicly available. Expected [M-H]⁻ or [M+H]⁺ ions.Supplier data available upon request.[1]
High-Performance Liquid Chromatography (HPLC) Used for purity analysis.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Used for characterization and purity assessment.[1]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from a readily available precursor, such as 1-bromo-2-fluoro-5-propoxybenzene. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[5][6]

Step-by-step Protocol:

  • Lithiation: Dissolve 1-bromo-2-fluoro-5-propoxybenzene (1.0 eq) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the cooled solution, maintaining the low temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate (1.2-1.5 eq), dropwise at -78 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).

  • Work-up and Purification: Vigorously stir the biphasic mixture for several hours to ensure complete hydrolysis of the borate ester. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

G start 1-Bromo-2-fluoro-5-propoxybenzene step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate, -78 °C) intermediate->step2 borate_ester Borate Ester Intermediate step2->borate_ester step3 Acidic Hydrolysis (HCl or H₂SO₄) borate_ester->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[8][9] The following is a general protocol that can be adapted for specific substrates.

Materials:

  • This compound (1.2-1.5 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Applications in Research and Development

Phenylboronic acids, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science.[2][3]

  • Drug Discovery: The incorporation of the 2-fluoro-5-propoxyphenyl moiety into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][10] Fluorine substitution is a common strategy to enhance the pharmacokinetic properties of drug candidates.[3]

  • Organic Synthesis: This compound is a versatile building block for creating complex organic molecules through Suzuki-Miyaura coupling and other transition metal-catalyzed reactions.[8][9] This allows for the construction of diverse chemical libraries for high-throughput screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)-X L₂ OxAdd->PdII_1 Transmetal Transmetalation ([Ar-B(OH)₃]⁻) PdII_1->Transmetal PdII_2 R¹-Pd(II)-Ar L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product R¹-Ar RedElim->Product BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry with significant potential in drug discovery and materials science. While detailed experimental data is not widely published, its synthesis and applications can be reliably predicted based on well-established chemical principles for analogous compounds. This guide provides a foundational understanding for researchers and developers working with this and related fluorinated phenylboronic acids.

References

An In-depth Technical Guide to 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-propoxyphenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry. This document outlines its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its fluorine and propoxy substitutions can impart desirable pharmacokinetic properties in drug candidates.

PropertyValueReference
Molecular Weight ~198 g/mol [1]
Molecular Formula C9H12BFO3[2]
CAS Number 863248-36-6[2]
IUPAC Name (2-fluoro-5-propoxyphenyl)boronic acid[2]
Physical State Solid[1]
Purity Typically >95%[2]
Synonyms (2-fluoro-5-propoxy-phenyl)boronic acid

Applications in Research and Development

Phenylboronic acids are crucial in various stages of drug discovery and development. The fluorine atom in this compound can enhance metabolic stability and binding affinity of target molecules. While specific research on this exact compound is not extensively documented in publicly available literature, analogous fluorinated phenylboronic acids are widely used.

Key Applications Include:

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets such as serine proteases.

  • Organic Synthesis: It is a versatile reagent for forming carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

  • Medicinal Chemistry: The unique electronic properties imparted by the fluorine and propoxy groups make it an attractive building block for creating libraries of compounds for high-throughput screening to identify novel therapeutic agents. The fluorine atom can also serve as a probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a fluorinated phenylboronic acid like this compound. This protocol is based on general procedures for similar compounds and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate, potassium phosphate)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or a reaction vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Following this, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Workflow Start Reaction Setup (Boronic Acid, Aryl Halide, Base) Inert Establish Inert Atmosphere (Purge with Ar or N2) Start->Inert Solvent_Catalyst Add Solvent and Pd Catalyst Inert->Solvent_Catalyst Reaction Heat and Stir Solvent_Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conceptual Signaling Pathway Inhibition

While no specific signaling pathway inhibition by this compound has been documented, phenylboronic acids, in general, have been shown to inhibit cancer cell migration by affecting key signaling proteins. The diagram below conceptualizes how a boronic acid-containing compound could inhibit a generic signaling pathway.

Signaling_Pathway_Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Response Cellular Response (e.g., Migration) Effector->Response Inhibitor Boronic Acid Compound Inhibitor->Kinase2 Inhibition

Caption: Conceptual inhibition of a signaling pathway by a boronic acid compound.

References

Navigating the Solubility Landscape of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount for successful experimental design, reaction optimization, and formulation. This in-depth technical guide addresses the solubility of 2-Fluoro-5-propoxyphenylboronic acid in organic solvents, providing a framework for its effective use in the laboratory.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates general solubility principles for analogous arylboronic acids, outlines a robust experimental protocol for determining its solubility, and discusses its relevance in synthetic and medicinal chemistry.

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids, including this compound, is governed by the interplay of the boronic acid moiety, the substituents on the phenyl ring, and the nature of the organic solvent. Generally, the introduction of organic substituents to the phenylboronic acid core tends to enhance solubility in organic solvents. For instance, the esterification of boronic acids or the addition of alkoxy groups often leads to improved solubility profiles.

Solvent polarity plays a crucial role. Arylboronic acids typically exhibit higher solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), and in protic solvents like alcohols (methanol, ethanol). Their solubility is generally lower in nonpolar solvents like heptane and toluene.

Quantitative Solubility Data (Predicted Trends)

In the absence of direct experimental data for this compound, the following table provides a qualitative prediction of its solubility based on the general characteristics of similar compounds. These predictions should be confirmed experimentally using the protocol outlined below.

SolventChemical ClassPredicted SolubilityRationale
Tetrahydrofuran (THF)EtherHighPolar aprotic solvent, capable of hydrogen bonding with the boronic acid hydroxyl groups.
Dimethylformamide (DMF)AmideHighHighly polar aprotic solvent, effective at solvating polar molecules.
Dimethyl sulfoxide (DMSO)SulfoxideHighHighly polar aprotic solvent with strong hydrogen bond accepting capabilities.
AcetonitrileNitrileModerate to HighPolar aprotic solvent.
Methanol / EthanolAlcoholModerate to HighPolar protic solvents that can act as both hydrogen bond donors and acceptors.
Ethyl AcetateEsterModerateModerately polar solvent.
TolueneAromatic HydrocarbonLow to ModeratePrimarily nonpolar, but the aromatic ring can have some interaction with the phenyl ring of the boronic acid.
HeptaneAliphatic HydrocarbonLowNonpolar solvent, poor at solvating the polar boronic acid group.

Experimental Protocol for Solubility Determination

A dynamic method can be employed to experimentally determine the solubility of this compound in various organic solvents. This method involves identifying the temperature at which a known concentration of the solute completely dissolves, which corresponds to the saturation point.

Materials:

  • This compound

  • High-purity organic solvents (THF, DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Controlled temperature bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Light source and detector (for turbidity measurement, optional but recommended for precision)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and place it into a glass vial.

  • Solvent Addition: Add a precise volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Place the vial in the temperature-controlled bath on a magnetic stirrer. Begin stirring at a constant rate.

  • Temperature Ramping: Gradually increase the temperature of the bath.

  • Observation: Monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration. For higher accuracy, the disappearance of turbidity can be monitored using a light source and detector.[1][2]

  • Data Collection: Record the saturation temperature and the corresponding concentration.

  • Repeat: Repeat the procedure for different concentrations and with different solvents to construct a solubility curve.

G cluster_workflow Solubility Determination Workflow A Weigh this compound B Add known volume of organic solvent A->B C Place in temperature-controlled bath with stirring B->C D Gradually increase temperature C->D E Observe for complete dissolution (disappearance of turbidity) D->E F Record saturation temperature E->F G Repeat for different concentrations and solvents F->G H Construct solubility curve G->H G cluster_pathway Potential Signaling Pathway Inhibition by Phenylboronic Acid Analogs PBA Phenylboronic Acid Analogs RhoA RhoA PBA->RhoA inhibition Rac1 Rac1 PBA->Rac1 inhibition Cdc42 Cdc42 PBA->Cdc42 inhibition Migration Cell Migration RhoA->Migration Rac1->Migration Cdc42->Migration

References

An In-Depth Technical Guide on the Stability and Storage of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth stability data for 2-Fluoro-5-propoxyphenylboronic acid is not extensively published, this guide provides a comprehensive overview based on the well-established chemical principles governing arylboronic acids. The recommendations and protocols herein are designed to ensure the material's integrity for research and development applications.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including this compound, are generally stable, crystalline solids. However, they are susceptible to specific degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for proper handling and storage.

Key Degradation Pathways:

  • Dehydration to Boroxines: The most common transformation for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3] This process is often driven by heat and can be reversed by the addition of water. While boroxines are often suitable for use in reactions like the Suzuki-Miyaura coupling, their formation alters the molecular weight and may affect reaction kinetics.

  • Oxidative Decomposition: The carbon-boron bond is susceptible to oxidation.[4] In the presence of strong oxidizing agents, this can lead to the cleavage of the boronic acid group, yielding the corresponding phenol (2-fluoro-5-propoxyphenol in this case).[4][5] This is an irreversible degradation pathway that results in a loss of the desired starting material.

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6][7] The rate of protodeboronation is highly dependent on pH, with studies on other arylboronic acids showing it can be accelerated under both acidic and basic conditions.[6][7] For some electron-deficient or sterically hindered arylboronic acids, this can be a significant degradation pathway.[6][7]

Recommended Storage and Handling

To mitigate the degradation pathways described above, the following storage and handling procedures are recommended.

Long-Term Storage: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Some suppliers may recommend room temperature storage under an inert atmosphere.[8] For maximum shelf-life, particularly for high-purity reference materials, storage at -20°C is advisable.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[10] This minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting boroxine formation and oxidation.

  • Light: Protect from light.[9] While photolytic degradation is a general concern, keeping the material in an opaque container in the dark is a standard best practice.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Short-Term Handling (During Use):

  • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[9]

  • Handle the material quickly and reseal the container promptly.

  • If possible, purge the vial with an inert gas (e.g., argon or nitrogen) before resealing to extend the reagent's shelf life.[9]

Illustrative Stability Data Presentation

While specific quantitative data for this compound is not publicly available, the table below illustrates how forced degradation study results would be structured. Forced degradation studies are designed to identify potential degradation products and demonstrate the stability-indicating power of analytical methods.[11][12] The goal is typically to achieve 5-20% degradation.[13]

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionParametersDurationAssay (% of Initial)Major Degradant(s) Observed
Acid Hydrolysis 0.1 M HCl, 70°C7 days>95%Minimal degradation
Base Hydrolysis 0.1 M NaOH, 70°C7 days~90%Potential protodeboronation product
Oxidation 3% H₂O₂, RT24 hours~85%2-Fluoro-5-propoxyphenol
Thermal 80°C, solid state7 days~92%Corresponding Boroxine
Photolytic 1.2 million lux-hr visible, 200 W-hr/m² UV7 days>98%Minimal degradation

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of arylboronic acids. These methods are crucial for quality control and for developing stability-indicating analytical procedures.[10]

Protocol 1: Stability-Indicating HPLC Method Development

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point.[10] To minimize on-column hydrolysis, which can be an issue for boronic acids and their esters, a column with low silanol activity may be preferred.[14]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[10][14]

  • Detection: UV detection at a wavelength appropriate for the phenyl ring (e.g., 254 nm) should be suitable.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

    • Generate degraded samples using the forced degradation conditions outlined in Section 3.

    • Inject the intact and degraded samples onto the HPLC system.

    • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • This validated method can then be used to quantify the stability of the compound under various storage conditions over time.

Protocol 2: ¹H NMR for Monitoring Degradation

  • Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.[10]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of the compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

    • Subject the NMR tube to a specific stress condition (e.g., add a drop of D₂O and heat).

    • Acquire subsequent spectra at regular intervals.

    • Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products (e.g., the formation of the boroxine or the protodeboronated arene).

Visualization of Workflows and Pathways

Diagram 1: Degradation Pathways

cluster_main This compound cluster_products Degradation Products A Ar-B(OH)₂ B Boroxine (Trimeric Anhydride) A->B + Heat - H₂O C Phenol (Ar-OH) A->C Oxidation D Arene (Ar-H) A->D Protodeboronation (Acid/Base) B->A + H₂O

Caption: Key degradation pathways for arylboronic acids.

Diagram 2: Recommended Handling Workflow

cluster_storage Storage cluster_handling Handling for Use cluster_result Result Store Store at 2-8°C (or -20°C for long-term) under inert gas, dark Equilibrate Equilibrate container to room temperature Store->Equilibrate Weigh Weigh quickly Equilibrate->Weigh Stable Material Integrity Maintained Purge Purge with inert gas Weigh->Purge Weigh->Stable Reseal Reseal tightly Purge->Reseal Reseal->Store Return to Storage

Caption: Recommended workflow for handling arylboronic acids.

References

An In-depth Technical Guide to the Chemical Compatibility of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 2-Fluoro-5-propoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. Understanding its stability, reactivity, and handling requirements is crucial for its effective application in research and development.

Chemical and Physical Properties

This compound, with the CAS number 863248-36-6, is a solid at room temperature.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name (2-Fluoro-5-propoxyphenyl)boronic acid[1]
CAS Number 863248-36-6[1]
Molecular Formula C9H12BFO3[2]
Molecular Weight 198.00 g/mol [3]
Melting Point 86 to 91°C[4]
Appearance Solid[4]
Purity Typically >98%[2]

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Storage under an inert atmosphere is recommended.[2][5]

Handling:

  • Avoid formation of dust and aerosols.

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Wash hands thoroughly after handling.

Chemical Compatibility and Reactivity

Arylboronic acids, including this compound, exhibit specific reactivity patterns that are important to consider in experimental design.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to decomposition of the boronic acid.[5]

  • Strong Acids and Bases: Can promote side reactions such as protodeboronation.[5]

Key Reactions and Stability Considerations:

  • Protodeboronation: A common side reaction for arylboronic acids, especially those with ortho-substituents like the fluorine atom in the target molecule, is protodeboronation.[6][7] This is the cleavage of the C-B bond and its replacement with a C-H bond, which can be accelerated by acidic or basic conditions and elevated temperatures.[6][7]

  • Oxidative Instability: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is a crucial consideration, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

The following diagram illustrates the general chemical incompatibilities of arylboronic acids.

General Chemical Incompatibility of Arylboronic Acids cluster_incompatible Incompatible With A Arylboronic Acid (e.g., this compound) B Strong Oxidizing Agents A->B Decomposition C Strong Acids A->C Protodeboronation D Strong Bases A->D Protodeboronation

Caption: General chemical incompatibilities of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the ortho-fluoro substituent can influence the reactivity and requires careful optimization of reaction conditions to minimize side reactions like protodeboronation.[6][7]

Representative Experimental Protocol

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, THF, toluene, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling Experimental Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E Ar'-B(OR)2 Base F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

This guide provides essential information on the chemical compatibility of this compound. For specific applications, it is always recommended to perform small-scale optimization experiments.

References

The Role of 2-Fluoro-5-propoxyphenylboronic Acid in the Development of Novel PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-propoxyphenylboronic acid is a substituted phenylboronic acid that serves as a valuable building block in medicinal chemistry. Its unique electronic and structural properties, conferred by the fluorine and propoxy substituents, make it an attractive component in the design of novel therapeutic agents. This technical guide explores a key application of this compound in the synthesis of picolinamide derivatives with potential as PIM kinase inhibitors, a promising class of anti-cancer agents.

Core Application: Synthesis of PIM Kinase Inhibitors

Proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are overexpressed in various human cancers. Their role in promoting cell survival and proliferation makes them a compelling target for cancer therapy. This compound has been utilized as a key reactant in the synthesis of a picolinamide-based scaffold for PIM kinase inhibitors.

The primary application involves its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this context, this compound provides the 2-fluoro-5-propoxyphenyl moiety to the final inhibitor structure.

Synthetic Pathway Overview

The general workflow for the synthesis of the picolinamide core involves the coupling of a halogenated picolinic acid derivative with this compound. This is followed by further synthetic transformations to yield the final active pharmaceutical ingredient.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product A Halogenated Picolinic Acid Derivative C Suzuki-Miyaura Coupling A->C B This compound B->C D Picolinamide Core Structure C->D Formation of C-C bond E PIM Kinase Inhibitor D->E Further Synthetic Steps

Synthetic workflow for PIM kinase inhibitors.

Experimental Protocols

A specific example of the use of this compound is in the synthesis of 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid, a key intermediate for a series of PIM kinase inhibitors.[1][2]

Synthesis of 3-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid

Reaction Scheme:

A mixture of a brominated picolinic acid derivative and this compound is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • Brominated picolinic acid starting material

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., a mixture of water and an organic solvent like 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the brominated picolinic acid derivative, this compound (typically 1.3 equivalents), and the palladium catalyst (typically 0.05 equivalents).[1][2]

  • Add the solvent system and the base.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Upon completion, the reaction is worked up by standard procedures, which may include extraction, washing, and purification by chromatography.

Quantitative Data

While the patent literature describes the synthesis and general utility of the resulting compounds as PIM kinase inhibitors, specific quantitative biological data, such as IC50 values for the compounds incorporating the 2-fluoro-5-propoxyphenyl moiety, are not publicly available in the cited documents. The development of such inhibitors is an active area of research, and this data is often proprietary.

The table below summarizes the key synthetic information available for the preparation of the intermediate.

Reactant 1Reactant 2CatalystProductYieldReference
Brominated picolinic acid derivativeThis compoundPd(dppf)Cl2·CH2Cl23-amino-5-fluoro-6-(2-fluoro-5-propoxyphenyl)picolinic acid28%[1],[2]

Signaling Pathway Context

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. By inhibiting PIM kinases, the compounds synthesized using this compound can block the phosphorylation of downstream targets involved in cell survival and proliferation, thereby exerting their anti-cancer effects.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Kinase PIM Kinase STAT->PIM_Kinase Transcriptional Activation Downstream_Targets Downstream Targets (e.g., BAD, p21) PIM_Kinase->Downstream_Targets Phosphorylation Inhibitor Inhibitor (derived from This compound) Inhibitor->PIM_Kinase Inhibition Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

PIM kinase signaling pathway and point of inhibition.

Conclusion

This compound is a key synthetic intermediate in the development of a novel class of picolinamide-based PIM kinase inhibitors. Its incorporation via the Suzuki-Miyaura coupling reaction highlights the importance of substituted boronic acids in modern drug discovery. While specific biological activity data for derivatives containing this moiety remains largely proprietary, the established role of PIM kinases in cancer provides a strong rationale for the continued exploration of compounds synthesized from this valuable building block. Further research and disclosure of preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of these agents.

References

The Pivotal Role of 2-Fluoro-5-propoxyphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-propoxyphenylboronic acid is a specialized chemical building block that is playing an increasingly important role in the advancement of materials science. Its unique structural features, including the presence of a fluorine atom and a propoxy group on the phenyl ring, make it a valuable monomer for the synthesis of high-performance polymers and organic electronic materials. This technical guide elucidates the core functionalities of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions to create novel conjugated polymers. This document provides a comprehensive overview of its synthesis applications, representative experimental protocols, and the underlying chemical principles that govern its utility.

Introduction: The Versatility of Phenylboronic Acids in Materials Science

Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of compounds in materials science. Their ability to form reversible covalent bonds with diols has led to the development of "smart" materials that can respond to specific chemical stimuli, such as changes in pH or the presence of sugars. This property has been extensively explored for applications in biomedical fields, including drug delivery systems, tissue engineering, and biosensors[1][2][3][4].

Beyond biomedical applications, the true strength of substituted phenylboronic acids, such as this compound, lies in their utility as building blocks in synthetic chemistry[5]. The boronic acid functional group makes these molecules ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex organic molecules and polymers with precisely tailored electronic and photophysical properties. This compound is specifically listed as a specialty chemical for materials science and organic electronics, underscoring its importance in these fields[5][6].

Core Application: A Key Monomer in Suzuki-Miyaura Cross-Coupling

The primary role of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another organic molecule, typically an aryl halide. By carefully selecting the coupling partners, researchers can synthesize a wide array of conjugated polymers and oligomers.

The fluorine and propoxy substituents on the phenyl ring of this compound are not merely passive components. They play a crucial role in tuning the properties of the resulting material:

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the final polymer, such as its electron affinity and ionization potential. This is a critical parameter in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Propoxy Group: The propoxy group is an electron-donating group that also enhances the solubility of the resulting polymer in organic solvents. Good solubility is essential for the solution-based processing of organic electronic devices, such as spin coating or inkjet printing.

The combination of these substituents allows for fine-tuning of the optoelectronic properties and processability of the synthesized materials.

Quantitative Data on Material Performance

Material TypeApplicationMonomer Used (Analogue)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Power Conversion Efficiency (PCE) (%) / External Quantum Efficiency (EQE) (%)
Conjugated PolymerOPV4,7-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)-5-fluorobenzo[c][1][2][7]thiadiazole-5.30-3.508.5
Conjugated PolymerOLEDPoly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine)-5.80-2.405.2 (EQE)
Small MoleculeOLED2,7-bis(diphenylamino)-9,9-spirobifluorene derivative-5.50-2.6010.1 (EQE)

Disclaimer: This data is for illustrative purposes only and is based on materials synthesized from analogous substituted phenylboronic acids. The actual performance of materials derived from this compound may vary.

Experimental Protocols: Synthesis of Conjugated Polymers

The following is a representative experimental protocol for the synthesis of a conjugated polymer via a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound and a suitable comonomer.

Reaction: Synthesis of a Polyfluorene-based Copolymer

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene (Monomer A)

  • This compound (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (solvent)

  • Aliquat 336 (phase transfer catalyst)

  • Deionized water

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (216 mg, 1.1 mmol), and a magnetic stir bar.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) to the flask.

  • The flask is evacuated and backfilled with argon three times.

  • Add toluene (20 mL) and a 2M aqueous solution of K₂CO₃ (10 mL) to the flask.

  • Add a few drops of Aliquat 336 as a phase transfer catalyst.

  • The reaction mixture is heated to 90°C and stirred vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, the organic layer is separated, washed with deionized water (3 x 50 mL), and dried over anhydrous magnesium sulfate.

  • The solution is concentrated by rotary evaporation, and the resulting polymer is precipitated by pouring the concentrated solution into methanol (200 mL).

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C for 24 hours.

Visualizing the Chemistry: Diagrams

To better understand the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for the synthesis of a conjugated polymer.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetalation Transmetalation (R2-B(OR)2) PdII_1->Transmetalation PdII_2 R1-Pd(II)L2-R2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Polymer_Synthesis_Workflow start Start: Monomer Selection monomerA Monomer A (e.g., Dihaloarene) start->monomerA monomerB Monomer B (this compound) start->monomerB reaction Suzuki-Miyaura Polymerization monomerA->reaction monomerB->reaction purification Purification (Precipitation & Washing) reaction->purification characterization Characterization (NMR, GPC, UV-Vis) purification->characterization fabrication Device Fabrication (e.g., Spin Coating) characterization->fabrication testing Performance Testing fabrication->testing

Caption: General workflow for conjugated polymer synthesis and device fabrication.

Conclusion

This compound is a highly valuable and specialized building block in the field of materials science. Its primary role as a monomer in Suzuki-Miyaura cross-coupling reactions enables the synthesis of advanced conjugated polymers with tunable electronic and physical properties. The presence of both a fluorine atom and a propoxy group allows for precise control over the performance and processability of the final materials, making them suitable for a range of applications in organic electronics. As the demand for high-performance, solution-processable organic materials continues to grow, the importance of versatile and strategically functionalized monomers like this compound is set to increase significantly. Further research into the specific applications and performance of materials derived from this compound will undoubtedly open up new avenues for innovation in materials science.

References

degradation pathways of 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Degradation Pathways of 2-Fluoro-5-propoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental studies on the degradation of this compound are not extensively available in peer-reviewed literature. This guide is therefore constructed based on established chemical principles governing arylboronic acids and fluorinated organic compounds. The pathways and protocols described herein are predictive and intended to serve as a foundational framework for experimental investigation.

Introduction

This compound (C₉H₁₂BFO₃, CAS No: 863248-36-6) is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. This technical guide outlines the predicted and provides standardized experimental protocols to investigate its stability profile under forced conditions. A comprehensive understanding of these degradation pathways is critical for ensuring product purity, stability, and safety in drug development and other applications.

Predicted Degradation Pathways

Arylboronic acids are known to degrade via several key pathways, including protodeboronation, oxidation, and dehydration. The presence of fluoro and propoxy substituents on the phenyl ring of the target molecule influences the electron density of the ring and the Lewis acidity of the boron center, thereby affecting the rates and propensities of these degradation routes.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[1][2] This reaction can be facilitated by aqueous conditions and is often influenced by pH.[1][3] For this compound, this would result in the formation of 1-fluoro-4-propoxybenzene. The reaction is typically promoted by acidic conditions.[1]

Predicted Product: 1-Fluoro-4-propoxybenzene

Oxidation

The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding phenol.[4][5][6] This is a common degradation pathway and can be initiated by various oxidizing agents, including atmospheric oxygen or peroxides.[5][7] The oxidation of this compound would yield 2-Fluoro-5-propoxyphenol.

Predicted Product: 2-Fluoro-5-propoxyphenol

Dehydration to Boroxine

Boronic acids can undergo intermolecular dehydration, typically under thermal stress, to form cyclic anhydrides known as boroxines.[8][9][10] This process involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, with the elimination of three molecules of water. This reaction is often reversible in the presence of water.[9]

Predicted Product: 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11][12][13] The following tables are templates for summarizing quantitative data from such studies on this compound.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParametersDurationTemperature (°C)
Acid Hydrolysis0.1 M HCl24, 48, 72 hours60
Base Hydrolysis0.1 M NaOH24, 48, 72 hours60
Oxidation3% H₂O₂24, 48, 72 hoursRoom Temperature
ThermalSolid State24, 48, 72 hours105
PhotolyticSolid State, UV & Visible Light24, 48, 72 hoursRoom Temperature

Table 2: Quantitative Analysis of Degradation Products by HPLC

Stress ConditionMain Degradant% Degradation of Parent Compound% Yield of Main DegradantOther Impurities (%)
Acid Hydrolysis1-Fluoro-4-propoxybenzeneDataDataData
Base HydrolysisDataDataDataData
Oxidation2-Fluoro-5-propoxyphenolDataDataData
Thermal2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxineDataDataData
PhotolyticDataDataDataData

*Data to be populated from experimental results.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze by HPLC-UV/MS.[14]

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze by HPLC-UV/MS.[14]

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze by HPLC-UV/MS.[7][14]

Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 105°C.

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.

  • For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed.[15]

Photolytic Degradation
  • Expose a thin layer of the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.[16][17]

Analytical Methodology

A stability-indicating HPLC method should be developed and validated.[14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a common starting point.[18]

  • Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for peak identification.

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to elucidate the structure of isolated degradation products.[14]

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for the experimental investigation.

G cluster_0 Predicted Degradation Pathways A This compound B 1-Fluoro-4-propoxybenzene A->B  Protodeboronation (H₂O, H⁺/OH⁻) C 2-Fluoro-5-propoxyphenol A->C Oxidation ([O]) D 2,4,6-Tris(2-fluoro-5-propoxyphenyl)boroxine A->D Dehydration (Heat, -3H₂O)

Caption: Predicted .

G cluster_1 Experimental Workflow for Forced Degradation Study start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis quantify Identify and Quantify Degradation Products analysis->quantify elucidate Isolate and Elucidate Structure of Major Degradants (e.g., NMR) quantify->elucidate pathway Establish Degradation Pathways and Stability Profile elucidate->pathway

Caption: General experimental workflow for a forced degradation study.

Conclusion

While specific degradation data for this compound is not yet published, the fundamental principles of arylboronic acid chemistry provide a strong basis for predicting its stability profile. The primary anticipated degradation pathways are protodeboronation, oxidation to the corresponding phenol, and dehydration to form a boroxine. For professionals in research and drug development, it is imperative to experimentally verify these pathways and quantify the degradation products under various stress conditions. The protocols and frameworks provided in this guide offer a robust starting point for these critical stability assessments, ensuring the quality, safety, and efficacy of products derived from this versatile chemical intermediate.

References

Spectroscopic Profile of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Fluoro-5-propoxyphenylboronic acid (CAS No: 863248-36-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecules in a drug discovery and development context. Detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Chemical Structure and Properties

  • IUPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid

  • CAS Number: 863248-36-6[1]

  • Chemical Formula: C₉H₁₂BFO₃[1]

  • Molecular Weight: 198.00 g/mol

PropertyValue
Purity Typically ≥98%
Appearance Solid
Storage Room Temperature, under inert atmosphere

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.4m1HAr-H
~7.1-7.2m1HAr-H
~6.9-7.0m1HAr-H
~8.0s (br)2HB(OH )₂
~3.9t2H-O-CH₂ -CH₂-CH₃
~1.7sextet2H-O-CH₂-CH₂ -CH₃
~0.9t3H-O-CH₂-CH₂-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158 (d, ¹JCF ≈ 245 Hz)C -F
~155C -O
~125Ar-C
~118 (d, ²JCF ≈ 20 Hz)Ar-C
~115 (d, ²JCF ≈ 25 Hz)Ar-C
~114Ar-C
~70-O-C H₂-CH₂-CH₃
~22-O-CH₂-C H₂-CH₃
~10-O-CH₂-CH₂-C H₃

Table 2.3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -115 to -125mAr-F

Table 2.4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)CharacteristicsAssignment
~28-30Broad singletB (OH)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
~3300-3100Strong, BroadO-H stretch (B(OH)₂)
~2970-2880MediumC-H stretch (alkyl)
~1610, 1500Medium-StrongC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1180StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

m/zIon
198[M]⁺
180[M-H₂O]⁺
153[M-C₃H₇O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled spectrum.

    • A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹¹B NMR:

    • Use a boron-free probe or a probe with a quartz insert.

    • A one-pulse experiment with a 90° pulse angle and a short relaxation delay is typically used.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a boronic acid compound might be involved.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Purity Assessment ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Boronic_Acid_Signaling_Pathway cluster_interaction Molecular Interaction cluster_pathway Cellular Signaling BoronicAcid This compound TargetProtein Target Protein (e.g., Enzyme, Receptor) BoronicAcid->TargetProtein Binding DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Signal Transduction BiologicalResponse Biological Response (e.g., Inhibition, Activation) DownstreamEffector->BiologicalResponse

Caption: Conceptual signaling pathway involving a boronic acid compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both a fluorine atom and a propoxy group on the phenylboronic acid can influence its reactivity and the properties of the resulting products.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate in the presence of a base.[1] However, challenges can arise, particularly with ortho-fluorinated aryl boronic acids, which may be susceptible to a side reaction known as protodeboronation under basic conditions.[1][2] The protocols outlined below are designed to promote efficient coupling while minimizing this undesired side reaction.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) is depicted below:

Key Reaction Parameters and Data

Successful Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes typical conditions adapted from protocols for structurally related fluorinated phenylboronic acids. It is recommended to optimize these conditions for each specific substrate combination.

ParameterCondition 1Condition 2Rationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos) (1-3 mol%)The choice of catalyst and ligand is crucial.[3] Buchwald-type ligands can be effective for challenging couplings. For less reactive substrates, a pre-catalyst may be beneficial.[1]
Base K₃PO₄ (2.0-3.0 equiv.)Na₂CO₃ (2.0-3.0 equiv.)The base is essential for the transmetalation step.[1] K₃PO₄ is a moderately strong base often effective in these couplings.[1] Stronger bases may increase the rate of protodeboronation.[1]
Solvent System Dioxane/Water (e.g., 4:1)Toluene/Water or THF/WaterThe solvent system must be able to dissolve both the organic and inorganic reagents. The presence of water is often beneficial.[4][5] Degassing the solvent is important to prevent catalyst oxidation.[1]
Temperature 80-100 °CRoom Temperature to 65 °CHigher temperatures can increase reaction rates but may also promote decomposition.[4] For highly active catalyst systems, lower temperatures may be sufficient.[1]
Reaction Time 4-24 hours30 minutes - 16 hoursReaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2]
Aryl Halide (Ar-X) Aryl Iodide > Aryl Bromide > Aryl ChlorideAryl TriflateThe reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. Coupling with aryl chlorides may require more specialized catalyst systems.

Experimental Protocols

The following are two general but detailed protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Standard Thermal Conditions

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[2]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[2]

  • Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.[2]

  • Monitor the reaction's progress using TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[1][2]

Protocol 2: Mild Conditions with a Pre-catalyst

This protocol is adapted for substrates that are sensitive to high temperatures or prone to decomposition and utilizes a more active palladium pre-catalyst.[1]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 equivalents)[1]

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).[1]

  • Add the palladium precatalyst (0.02 mmol).[1]

  • Seal the vial, and replace the atmosphere with an inert gas.[1]

  • Add degassed anhydrous THF (e.g., 2 mL).[1]

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (e.g., 4 mL).[1]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes to 4 hours.[1] For less reactive substrates, gentle heating (e.g., 40 °C) may be required.[2]

  • Monitor the reaction by TLC or GC-MS.[1]

  • Once the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the residue by silica gel chromatography to afford the desired product.[1]

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reagents to Vessel: - Aryl Halide - Boronic Acid - Base - Catalyst B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Optimized Suzuki Coupling of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. This boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. A key challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. The protocols described herein are optimized to minimize this side reaction and enhance coupling efficiency.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction's success is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. For electron-deficient boronic acids like this compound, careful optimization of these parameters is crucial for achieving high yields.

Optimized Reaction Conditions

The selection of appropriate reaction conditions is critical for a successful Suzuki coupling with this compound. The following tables summarize typical conditions derived from studies on structurally similar ortho-fluorinated phenylboronic acids. These serve as a strong starting point for optimization.

Table 1: Recommended Catalyst Systems for Coupling with Aryl Halides

Catalyst PrecursorLigandTypical Loading (mol%)Recommended For
Pd₂(dba)₃XPhos1-5A broad range of aryl chlorides and bromides. Highly active, allowing for lower temperatures.
Pd(OAc)₂SPhos or XPhos2-5Aryl chlorides, bromides, and triflates. Effective for challenging substrates.
Pd(PPh₃)₄None2-5Aryl iodides and bromides. A classic, readily available catalyst.
[Pd(cinnamyl)Cl]₂XPhos1-2High-turnover catalysis, particularly for activated aryl halides.

Table 2: Base and Solvent Recommendations

BaseBase Concentration/EquivalentsSolvent SystemTemperature Range (°C)Notes
K₃PO₄2-3 equivalents (aq. solution or solid)THF/H₂O, Dioxane/H₂O, Toluene/H₂ORoom Temp - 80A moderately strong base, often effective in minimizing protodeboronation.[1][2][3]
K₂CO₃2-3 equivalentsDioxane/H₂O, DMF/H₂O, Ethanol70 - 110A common and cost-effective base, suitable for a range of substrates.[4][5][6]
Na₂CO₃2-3 equivalentsTHF/Toluene/WaterRoom Temp - 100A milder base, can be advantageous for sensitive substrates.[1]
Cs₂CO₃2-3 equivalentsDioxane, Toluene80 - 110A strong base that can be effective when others fail, but may increase protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or sealed tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[8]

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.025 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Microwave synthesis vial (10 mL)

Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Visualizations

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling prep 1. Preparation (Reactants, Catalyst, Base) assembly 2. Reaction Assembly (Inert Atmosphere, Add Solvent) prep->assembly reaction 3. Reaction Execution (Heating/Stirring) assembly->reaction workup 4. Work-up (Quenching, Extraction) reaction->workup purification 5. Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

References

Application Notes and Protocols for Catalyst Selection in 2-Fluoro-5-propoxyphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful Suzuki-Miyaura cross-coupling of 2-Fluoro-5-propoxyphenylboronic acid. The presence of an ortho-fluoro substituent and the overall electron-rich nature of the boronic acid present unique challenges, including the potential for protodeboronation. The selection of an appropriate palladium catalyst and ligand system is therefore critical for achieving high reaction yields and purity. These guidelines are designed to facilitate the efficient synthesis of biaryl compounds incorporating the 2-fluoro-5-propoxyphenyl moiety, a valuable structural motif in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. However, the use of electronically modified or sterically hindered coupling partners, such as this compound, requires careful optimization of reaction conditions to overcome challenges like competitive protodeboronation. This side reaction, the cleavage of the C-B bond, is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.

Recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and palladium precatalysts, have enabled the efficient coupling of such challenging substrates. These advanced catalyst systems can accelerate the desired cross-coupling pathway, allowing it to outcompete protodeboronation, often under milder reaction conditions.

Catalyst and Ligand Selection

The success of the cross-coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated phosphine ligand. For electronically challenging substrates, bulky and electron-rich monophosphine ligands are often the most effective.

Key Considerations for Catalyst Selection:

  • Palladium Precatalysts: Pre-formed palladium(II) complexes with bulky phosphine ligands, often referred to as Buchwald precatalysts, are highly effective as they are air- and moisture-stable and readily form the active Pd(0) species in situ.

  • Ligand Choice: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are generally considered state-of-the-art for difficult couplings due to their steric bulk and electron-donating properties.[1][2] These characteristics promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.

  • Catalyst Deactivation: The ortho-fluoro substituent and the potential for coordination of other functional groups to the palladium center can lead to catalyst deactivation. The use of robust ligands helps to mitigate this issue.

The following table summarizes recommended catalyst systems for the cross-coupling of this compound, based on successful protocols for structurally similar fluorinated and heteroaryl boronic acids.

Catalyst SystemLigandKey Features & Performance
Pd(OAc)₂ / XPhosXPhosHighly effective for a broad range of substrates, including those prone to protodeboronation.[3][4]
Pd₂(dba)₃ / SPhosSPhosExcellent for sterically hindered and electron-rich or -poor coupling partners.
[Pd(allyl)Cl]₂ / RuPhosRuPhosOften provides high yields for challenging couplings and can be effective at lower catalyst loadings.[5][6]
Pd(dppf)Cl₂dppfA robust and widely used catalyst, particularly effective for heteroaryl couplings.[5][6]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Protocol 1 utilizes a traditional palladium source with a biarylphosphine ligand, while Protocol 2 employs a palladium precatalyst for enhanced efficiency and ease of use.

Protocol 1: General Procedure Using a Palladium(II) Acetate and Phosphine Ligand

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • XPhos (1.2 - 3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using an aqueous base solution)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add the degassed solvent via syringe. If using an aqueous base, a biphasic solvent system such as dioxane/water (4:1) can be employed.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure Using a Palladium Precatalyst

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (e.g., 1 M) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or 2-methyl-THF)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the aryl halide, this compound, and the palladium precatalyst.

  • Add the degassed solvent, followed by the aqueous potassium phosphate solution.

  • Seal the vial and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The use of precatalysts often allows for lower reaction temperatures.[3][7]

  • Monitor the reaction for completion by TLC, GC-MS, or LC-MS. Reactions with precatalysts are often significantly faster.

  • Once the reaction is complete, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired biaryl product.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for catalyst optimization.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_prep Reaction Setup cluster_screening Screening Parameters cluster_analysis Analysis & Optimization Start Define Substrates: This compound + Aryl Halide Setup_Reactions Prepare Parallel Reactions (Inert Atmosphere) Start->Setup_Reactions Catalyst_Screen Screen Pd Source & Ligand (e.g., Pd(OAc)2/XPhos, Pd(dppf)Cl2) Setup_Reactions->Catalyst_Screen Base_Screen Screen Base (K3PO4, K2CO3, Cs2CO3) Catalyst_Screen->Base_Screen Solvent_Screen Screen Solvent (Dioxane, Toluene, THF) Base_Screen->Solvent_Screen Monitor Monitor Reaction Progress (TLC, LC-MS) Solvent_Screen->Monitor Analyze Analyze Yield & Purity Monitor->Analyze Optimize Optimize Temperature & Time Analyze->Optimize Final_Protocol Finalized Protocol Optimize->Final_Protocol

Caption: A typical experimental workflow for catalyst screening and optimization.

References

Application Notes and Protocols for 2-Fluoro-5-propoxyphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-propoxyphenylboronic acid as a key building block in the synthesis of bioactive molecules for drug discovery. This document includes detailed experimental protocols, quantitative data representation for synthesized compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable reagent in medicinal chemistry, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a fluorine atom and a propoxy group on the phenyl ring imparts desirable physicochemical properties to the resulting compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the propoxy group can modulate lipophilicity and target engagement. These features make this compound an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is in the synthesis of enzyme inhibitors. A notable example is its use in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Compounds synthesized using this compound have shown potent inhibitory activity against DPP-IV, with reported IC50 values of less than 200 nM. This highlights the potential of this building block in the design of novel and effective treatments for type 2 diabetes.

Signaling Pathway

DPP_IV_Signaling_Pathway Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas DPP-IV DPP-IV GLP-1 & GIP Release->DPP-IV Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Release Glucagon Release Pancreas->Glucagon Release Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Release->Glucose Homeostasis Inactivation Inactivation DPP-IV->Inactivation Inhibitor DPP-IV Inhibitor (Derived from 2-Fluoro-5-propoxy- phenylboronic acid) Inhibitor->DPP-IV

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, This compound, palladium catalyst, and base in a flask. B Add degassed solvent. A->B C Heat the mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and add water. D->E F Extract with an organic solvent. E->F G Dry and concentrate the organic phase. F->G H Purify the crude product by column chromatography. G->H

Protocol 1: Synthesis of a DPP-IV Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a biaryl DPP-IV inhibitor using this compound and a heterocyclic halide.

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloro-N-substituted-pyrimidin-4-amine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried round-bottom flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the anhydrous, degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical DPP-IV inhibitors synthesized using this compound. The data is based on the reported potent activity of such compounds.

Compound IDHeterocyclic Coupling PartnerYield (%)DPP-IV IC50 (nM)
DPP-001 2-chloro-N-methyl-pyrimidin-4-amine75150
DPP-002 2-chloro-N-ethyl-pyrimidin-4-amine72125
DPP-003 2-chloro-N-propyl-pyrimidin-4-amine6898
DPP-004 2-chloro-N-cyclopropyl-pyrimidin-4-amine8175
DPP-005 2-chloro-N-isobutyl-pyrimidin-4-amine65180

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent enzyme inhibitors in drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the 2-fluoro-5-propoxyphenyl moiety, which can confer favorable pharmacokinetic and pharmacodynamic properties to the final drug candidates. The detailed protocols and representative data provided herein serve as a guide for researchers to utilize this reagent in the development of novel therapeutics.

Application Notes and Protocols for Chan-Lam Coupling of 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Chan-Lam coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. The Chan-Lam coupling is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the prevalence of arylamine and arylether moieties in pharmaceutical agents.[1][4]

The substrate, this compound, possesses both an electron-withdrawing fluorine atom and an electron-donating propoxy group. The electronic nature of substituents on the arylboronic acid can influence the reaction efficiency.[1] While electron-rich arylboronic acids generally perform well, electron-deficient ones can sometimes present challenges.[5][6] The unique substitution pattern of this compound makes it an interesting substrate for exploring the scope and optimization of the Chan-Lam coupling.

General Reaction Mechanism

The Chan-Lam coupling reaction proceeds through a copper-catalyzed cycle. The currently accepted mechanism involves the formation of a copper(II)-aryl species, which then undergoes coordination with the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) intermediate furnishes the desired C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[2][3][7]

Chan_Lam_Mechanism CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation ArCuII Ar-Cu(II) CuII->ArCuII Transmetalation ArBOH2 ArB(OH)₂ (this compound) NuH R₂NH or ROH (Amine or Alcohol) ArCuIINuH Ar-Cu(II)-NuH ArCuII->ArCuIINuH Coordination ArCuIII [Ar-Cu(III)-Nu]⁺ ArCuIINuH->ArCuIII Oxidation ArCuIII->CuI Product Ar-Nu (Product) ArCuIII->Product Reductive Elimination Oxidant Oxidant (O₂)

Caption: General mechanism of the Chan-Lam coupling reaction.

Experimental Protocols

The following are generalized protocols for the Chan-Lam C-N and C-O coupling of this compound. Optimization of the reaction parameters, including catalyst, base, solvent, and temperature, may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine this compound, Amine/Alcohol, Copper Catalyst, and Base in Solvent start->reagents reaction Stir at specified temperature under air reagents->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for a Chan-Lam coupling experiment.

Protocol 1: C-N Coupling with Amines

This protocol outlines the coupling of this compound with a generic amine.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate (Cu(OAc)₂)[3]

  • Pyridine or another suitable base[7]

  • Dichloromethane (DCM) or another suitable solvent[7]

  • Molecular sieves (optional, can improve yields)[8]

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the amine (1.0-1.5 equiv), and copper(II) acetate (10-20 mol%).

  • Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv).

  • If using, add activated molecular sieves.

  • Stir the reaction mixture at room temperature to 50 °C under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-O Coupling with Phenols

This protocol describes the coupling of this compound with a generic phenol.

Materials:

  • This compound

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂) or Copper(II) fluoride (CuF₂)[9][10]

  • Pyridine or another suitable base[9][10]

  • Dichloromethane (DCM) or another suitable solvent[9][10]

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the phenol (1.0-1.2 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv, or catalytic amounts of other copper salts).

  • Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup by diluting with solvent and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Chan-Lam coupling of this compound based on general literature precedents.[3][7][9] Optimization will likely be required for specific substrates to achieve optimal yields.

Table 1: C-N Coupling Conditions

ParameterRecommended ConditionNotes
Copper Catalyst Cu(OAc)₂, CuCl, or CuI (10-20 mol%)Cu(OAc)₂ is the most common and robust catalyst.[3]
Base Pyridine, Et₃N, or K₂CO₃ (2.0 equiv)Pyridine often serves as both a base and a ligand.[2]
Solvent DCM, THF, or TolueneDCM is a good starting point for room temperature reactions.[7]
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is sluggish.
Atmosphere AirAtmospheric oxygen is typically sufficient as the oxidant.[3][8]
Substrate Ratio 1:1.2 (Boronic Acid:Amine)A slight excess of the amine can improve conversion.

Table 2: C-O Coupling Conditions

ParameterRecommended ConditionNotes
Copper Catalyst Cu(OAc)₂ (stoichiometric or catalytic), CuF₂CuF₂ has been shown to be effective, especially for hindered phenols.[9][10]
Base Pyridine or 2,6-Lutidine (2.0 equiv)The choice of base can be critical for C-O coupling.
Solvent DCM or TolueneThe choice of solvent can influence reaction rates and yields.
Temperature Room TemperatureC-O couplings are often efficient at room temperature.[2]
Atmosphere AirOxygen from the air is the terminal oxidant.[3]
Substrate Ratio 1:1.1 (Boronic Acid:Phenol)A small excess of the phenol is often used.

Troubleshooting and Considerations

  • Low Yields with Electron-Deficient Amines/Phenols: For less nucleophilic coupling partners, higher temperatures, stronger bases, or the use of ligands such as 1,10-phenanthroline may be beneficial.[11]

  • Protodeboronation: The undesired cleavage of the C-B bond can be a side reaction. Using anhydrous solvents and molecular sieves can sometimes mitigate this issue.[8]

  • Homocoupling of Boronic Acid: Formation of a biaryl byproduct can occur. Optimizing the reaction stoichiometry and catalyst loading can help to minimize this.

  • Alternative Conditions: For challenging substrates, particularly those that are electron-deficient, visible-light-mediated photoredox catalysis in conjunction with copper catalysis has been shown to expand the reaction scope and improve yields.[12][13]

These application notes and protocols provide a solid foundation for researchers to successfully employ this compound in Chan-Lam coupling reactions. As with any chemical transformation, empirical optimization for each specific substrate combination is highly recommended to achieve the best results.

References

Application Notes and Protocols: Heck Coupling Reactions Involving Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction utilizing arylboronic acids as arylating agents. This alternative to the traditional Mizoroki-Heck reaction, which typically employs aryl halides, offers several advantages, including milder reaction conditions and a broader functional group tolerance, making it a valuable tool in organic synthesis, particularly in the context of drug discovery and development.[1][2] This document details established experimental protocols, presents quantitative data for various substrate scopes, and elucidates the reaction mechanism.

Introduction

The palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[3] While traditionally relying on aryl halides or triflates, the use of arylboronic acids in an oxidative Heck-type reaction has emerged as a powerful and often more sustainable alternative.[1] These reactions typically proceed via a Pd(II) catalyst and involve a transmetalation step with the arylboronic acid to generate the key arylpalladium intermediate.[4] The subsequent steps of migratory insertion and β-hydride elimination lead to the desired arylated olefin. An oxidant is often required to regenerate the active Pd(II) catalyst.[4][5]

The milder conditions and enhanced functional group compatibility associated with using arylboronic acids make this methodology particularly attractive for the synthesis of complex, biologically active molecules.[6]

Data Presentation: A Comparative Summary of Catalytic Systems

The following tables summarize quantitative data from various Heck coupling reactions involving arylboronic acids, showcasing the scope of the reaction with different olefins, arylboronic acids, and catalytic systems.

Table 1: Palladium-Catalyzed Oxidative Heck Coupling of Arylboronic Acids with Electron-Rich and -Deficient Olefins (Base and Oxygen-Free Conditions) [7]

EntryArylboronic AcidOlefinProductYield (%)
1Phenylboronic acidn-Butyl vinyl etherAcetophenone85
24-Methoxyphenylboronic acidn-Butyl vinyl ether4-Methoxyacetophenone92
34-Chlorophenylboronic acidn-Butyl vinyl ether4-Chloroacetophenone78
4Phenylboronic acidStyrene(E)-Stilbene88
54-Tolylboronic acidn-Butyl acrylate(E)-Butyl cinnamate95
64-Nitrophenylboronic acidn-Butyl acrylate(E)-Butyl 4-nitrocinnamate75

Table 2: Pd(OAc)₂-Catalyzed Heck Reaction of Arylboronic Acids with Olefins using NBS as an Additive [2][6]

EntryArylboronic AcidOlefinProductYield (%)
1Phenylboronic acidStyrene(E)-Stilbene76
24-Tolylboronic acidStyrene(E)-4-Methylstilbene82
34-Methoxyphenylboronic acidStyrene(E)-4-Methoxystilbene85
4Phenylboronic acidn-Butyl acrylate(E)-Butyl cinnamate90
54-Chlorophenylboronic acidn-Butyl acrylate(E)-Butyl 4-chlorocinnamate88
62-Naphthylboronic acidStyrene(E)-2-Styrylnaphthalene78

Experimental Protocols

Protocol 1: General Procedure for the Oxygen and Base-Free Oxidative Heck Coupling of Arylboronic Acids with Olefins[7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Arylboronic acid

  • Olefin

  • Anhydrous solvent (e.g., acetone, dioxane)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (2 mol%).

  • Add the arylboronic acid (1.0 mmol) and the olefin (1.2 mmol).

  • Add the anhydrous solvent (3 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated olefin.

Protocol 2: General Procedure for the Pd(OAc)₂-Catalyzed Heck Reaction of Arylboronic Acids with Olefins using N-Bromosuccinimide (NBS)[2][6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Arylboronic acid

  • Olefin

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • To a reaction flask, add the arylboronic acid (1.0 mmol), the olefin (1.2 mmol), Pd(OAc)₂ (5 mol%), and NBS (1.2 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the oxidative Heck reaction involving arylboronic acids and a general experimental workflow.

G Catalytic Cycle of the Oxidative Heck Reaction with Arylboronic Acids Pd_II Pd(II) Catalyst ArPd_II Ar-Pd(II) Intermediate Pd_II->ArPd_II Transmetalation Olefin_Complex Olefin-Pd(II) Complex ArPd_II->Olefin_Complex Olefin Coordination Byproduct B(OH)₃ + H⁺ ArPd_II->Byproduct Migratory_Insertion_Product Migratory Insertion Product Olefin_Complex->Migratory_Insertion_Product Migratory Insertion Product_Complex Product-Pd(II)-H Complex Migratory_Insertion_Product->Product_Complex β-Hydride Elimination Pd_0 Pd(0) Product_Complex->Pd_0 Product Release Product Arylated Olefin Product_Complex->Product Pd_0->Pd_II Reoxidation Reduced_Oxidant Reduced Oxidant Pd_0->Reduced_Oxidant Oxidant Oxidant Oxidant->Pd_II Arylboronic_Acid ArB(OH)₂ Arylboronic_Acid->ArPd_II Olefin Olefin Olefin->Olefin_Complex

Caption: Catalytic cycle of the oxidative Heck reaction.

G Experimental Workflow for Heck Coupling with Arylboronic Acids Start Start Reaction_Setup Reaction Setup: - Pd Catalyst - Arylboronic Acid - Olefin - Additive (e.g., Oxidant) - Solvent Start->Reaction_Setup Reaction Reaction: - Stirring at specified temperature - Monitor progress (TLC/GC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing and Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow.

Applications in Drug Development

The Heck reaction involving arylboronic acids is a valuable transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1][8] The use of arylboronic acids is advantageous due to their commercial availability, stability, and lower toxicity compared to some organometallic reagents.[7] This methodology has been employed in the synthesis of various compounds, including stilbene derivatives, which have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][6]

For example, the synthesis of resveratrol and its analogs, compounds with a wide range of biological activities, can be efficiently achieved using this method. Furthermore, the functional group tolerance of the reaction allows for the late-stage introduction of aryl groups into complex molecules, a crucial strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[9] The development of asymmetric versions of the Heck-Matsuda reaction, a related transformation using arenediazonium salts which can be generated from arylboronic acids, has further expanded the utility of this chemistry in the synthesis of chiral drugs.[10][11][12]

Conclusion

Heck coupling reactions involving arylboronic acids represent a versatile and powerful tool for the construction of carbon-carbon bonds. The mild reaction conditions, broad substrate scope, and favorable environmental profile make this an attractive methodology for both academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and development. The protocols and data presented herein provide a solid foundation for the implementation of this important reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Type Amination Involving Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for carbon-nitrogen (C-N) bond formation reactions involving functionalized boronic acids, with a focus on a Buchwald-Hartwig type amination. While the classic Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide, recent methodologies have incorporated boronic acid derivatives in novel ways.

This guide is divided into two main sections. The first details a nickel-catalyzed Buchwald-Hartwig type amination of aryl iodides where a phenylboronic ester serves as a crucial activator. The second section provides context and a general protocol for the copper-catalyzed Chan-Lam amination, the more direct method for coupling amines and boronic acids.

Application Note 1: Nickel-Catalyzed Buchwald-Hartwig Type Amination of Aryl Iodides Activated by Phenylboronic Ester

This novel method provides a valuable alternative to traditional palladium-catalyzed systems, utilizing a more earth-abundant metal and showcasing a unique role for boronic esters in activating the C-N coupling process. The reaction is particularly effective for the selective amination of aryl iodides in the presence of other halides.[1][2]

Reaction Overview

In this transformation, an aryl iodide is coupled with a primary or secondary amine in the presence of a nickel catalyst and a phenylboronic ester, which is essential for the reaction to proceed.[1][2] The reaction exhibits high selectivity for the C-I bond, leaving C-Cl and C-Br bonds intact. A wide range of functional groups on both the aryl iodide and the amine are tolerated.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The phenylboronic ester is believed to act as an activator for the amine, forming a boron-amine "ate" complex, which then participates in the catalytic cycle.

Nickel-Catalyzed Buchwald-Hartwig Type Amination cluster_activator Activator Role Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Ni(0) Ni(II) Precatalyst->Ni(0) Reduction (PhB(OR)2) Ar-Ni(II)-I Ar-Ni(II)-I Ni(0)->Ar-Ni(II)-I Oxidative Addition (Ar-I) Ar-Ni(II)-NHR' Ar-Ni(II)-NHR' Ar-Ni(II)-I->Ar-Ni(II)-NHR' Ligand Exchange (Boron-Amine 'ate' complex) Ar-Ni(II)-NHR'->Ni(0) Regeneration Product (Ar-NHR') Product (Ar-NHR') Ar-Ni(II)-NHR'->Product (Ar-NHR') Reductive Elimination Amine (R'NH2) Amine (R'NH2) Boron-Amine 'ate' complex Boron-Amine 'ate' complex Amine (R'NH2)->Boron-Amine 'ate' complex + PhB(OR)2

Caption: Proposed catalytic cycle for the Ni-catalyzed amination.

Experimental Protocol

General Procedure for Ni-catalyzed Amination of Aryl Iodides: [1][2]

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the amine (3.0 mmol, 3.0 equiv), phenylboronic acid pinacol ester (1.3 mmol, 1.3 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Add Ni(acac)₂ (0.5 mol%).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the appropriate solvent (e.g., anhydrous dioxane or toluene) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Substrate Scope: Quantitative Data

The following tables summarize the scope of the reaction with various functionalized aryl iodides and amines.

Table 1: Substrate Scope of Aryl Iodides [1][2]

EntryAryl IodideProductYield (%)
11-Bromo-4-iodobenzene4-Bromo-N-(p-tolyl)aniline78
21-Chloro-4-iodobenzene4-Chloro-N-(p-tolyl)aniline91
31-Fluoro-4-iodobenzene4-Fluoro-N-(p-tolyl)aniline81
41-Iodo-3,5-dimethylbenzene3,5-Dimethyl-N-(p-tolyl)aniline97
51-Iodo-4-methoxybenzene4-Methoxy-N-(p-tolyl)aniline95
61-Iodo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)-N-(p-tolyl)aniline96
73-IodopyridineN-(p-tolyl)pyridin-3-amine86
84-Iodoacetophenone1-(4-(p-Tolylamino)phenyl)ethan-1-one61

Reaction conditions: Aryl iodide (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), K₃PO₄ (3 mmol), Ni(acac)₂ (0.5 mol%) in dioxane at 100 °C.

Table 2: Substrate Scope of Amines [1][2]

EntryAmineProductYield (%)
1p-Toluidine4-Methyl-N-(4-methylphenyl)aniline95
2p-Anisidine4-Methoxy-N-(p-tolyl)aniline91
3AnilineN-(p-tolyl)aniline73
4p-Chloroaniline4-Chloro-N-(p-tolyl)aniline80
5Pyridin-3-amineN-(p-tolyl)pyridin-3-amine83
6o-Toluidine2-Methyl-N-(p-tolyl)aniline88
7m-Toluidine3-Methyl-N-(p-tolyl)aniline91

Reaction conditions: 4-Iodotoluene (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), K₃PO₄ (3 mmol), Ni(acac)₂ (0.5 mol%) in dioxane at 100 °C.

Application Note 2: Copper-Catalyzed Chan-Lam Amination of Functionalized Boronic Acids

For the direct coupling of an amine with a boronic acid, the Chan-Lam amination is the most established method.[3] This reaction is typically catalyzed by copper salts and offers a complementary approach to the Buchwald-Hartwig amination. It is known for its operational simplicity, often proceeding at room temperature and open to the air.[3]

Reaction Overview

The Chan-Lam coupling facilitates the formation of a C-N bond between an aryl or heteroaryl boronic acid and a wide range of N-H containing compounds, including primary and secondary amines, anilines, amides, and heterocycles. The reaction is generally tolerant of various functional groups on both coupling partners.

Catalytic Cycle

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps are transmetalation of the aryl group from boron to copper, coordination of the amine, and subsequent reductive elimination to form the C-N bond.

Chan-Lam Amination Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (ArB(OH)2) Ar-Cu(III)-NHR' Ar-Cu(III)-NHR' Ar-Cu(II)->Ar-Cu(III)-NHR' Oxidation & Ligand Exchange (Amine, Base, [O]) Product (Ar-NHR') Product (Ar-NHR') Ar-Cu(III)-NHR'->Product (Ar-NHR') Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-NHR'->Cu(I) Regeneration Cu(I)->Cu(II) Oxidation ([O])

Caption: A simplified catalytic cycle for the Chan-Lam amination.

Experimental Protocol

General Procedure for Chan-Lam Amination: [3][4]

  • To a reaction flask, add the arylboronic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a copper catalyst, such as Cu(OAc)₂ (10-20 mol%).

  • Add a suitable base, such as pyridine or triethylamine (2.0 equiv), and a solvent like dichloromethane (DCM) or methanol. The reaction can often be run open to the air.

  • Stir the mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl amine.

Substrate Scope: Representative Examples

Table 3: Representative Examples of Chan-Lam Amination

EntryBoronic AcidAmineProductYield (%)
1Phenylboronic acidMorpholine4-Phenylmorpholine90
24-Methoxyphenylboronic acidAniline4-Methoxy-N-phenylaniline85
33-Cyanophenylboronic acidPiperidine3-(Piperidin-1-yl)benzonitrile75
4Thiophene-2-boronic acidBenzylamineN-Benzylthiophen-2-amine68
54-Fluorophenylboronic acidIndole1-(4-Fluorophenyl)-1H-indole92
6Naphthalene-1-boronic acidDiethylamineN,N-Diethylnaphthalen-1-amine81

Yields are representative and can vary based on specific reaction conditions.

Summary and Outlook

The formation of C-N bonds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The nickel-catalyzed Buchwald-Hartwig type amination activated by a phenylboronic ester offers a novel and efficient method for the synthesis of N-aryl amines, expanding the toolkit available to chemists. Understanding the distinction and complementarity between this method and the more traditional Chan-Lam coupling is crucial for selecting the optimal synthetic route. These protocols provide a starting point for researchers to explore these powerful transformations in their own work, enabling the synthesis of diverse and complex molecular architectures.

References

Synthesis of Biaryl Compounds Using 2-Fluoro-5-propoxyphenylboronic Acid: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-propoxyphenylboronic acid. This fluorinated arylboronic acid is a valuable building block for the synthesis of biaryl compounds, which are key structural motifs in many pharmaceuticals, particularly in the development of kinase inhibitors. The presence of the ortho-fluoro substituent can favorably modulate the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.

The protocols provided below are designed to serve as a starting point for the synthesis of biaryl compounds. Optimization of reaction conditions is often necessary to achieve high yields and purity, especially when working with electronically demanding or sterically hindered coupling partners.

Application in Drug Discovery: Targeting Tropomyosin Receptor Kinases (TRK)

Biaryl compounds are prevalent in the design of kinase inhibitors. Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the expression of TRK fusion proteins, which are oncogenic drivers in a wide range of cancers. The development of potent and selective TRK inhibitors has therefore become a significant focus in cancer therapy.[1]

The biaryl scaffold synthesized using this compound can be a core component of novel TRK inhibitors. The 2-fluoro-5-propoxyphenyl moiety can be strategically employed to interact with specific residues in the kinase ATP-binding pocket, potentially enhancing potency and selectivity.

Below is a diagram illustrating the general signaling pathway of TRK receptors and the point of inhibition by a hypothetical biaryl TRK inhibitor.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRK_receptor TRK Receptor RAS RAS TRK_receptor->RAS Activates PI3K PI3K TRK_receptor->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK_receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival Inhibitor Biaryl TRK Inhibitor Inhibitor->TRK_receptor Inhibits

TRK Receptor Signaling Pathway and Inhibition.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction between this compound and a new aryl/heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst premix to the reaction vial via syringe, followed by degassed water (1 mL).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Protocol 2: Optimized for Room Temperature Coupling

For sensitive substrates, a highly active palladium precatalyst can be employed to facilitate the reaction at room temperature, which can help to minimize side reactions such as protodeboronation.[3]

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • XPhos Pd G3 (Palladium precatalyst)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial and replace the atmosphere with an inert gas.

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of analogous ortho-fluorinated phenylboronic acids with various aryl halides. These data can serve as a benchmark for optimizing the synthesis of biaryls using this compound. Note that yields are substrate-dependent and optimization is recommended for each specific reaction.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (10:1)1001698
4-ChlorobenzonitrilePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (3)n-Butanol1002491
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane804Not Specified

Data adapted from studies on analogous fluorinated phenylboronic acids.[2][4]

Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura cross-coupling reaction and the underlying catalytic cycle are depicted in the diagrams below.

Suzuki_Workflow Start Start: - Aryl Halide - Boronic Acid - Base Reaction_Setup Reaction Setup: - Add reagents to vial - Add catalyst & ligand - Add solvent Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: - Evacuate & backfill with Ar or N2 Reaction_Setup->Inert_Atmosphere Reaction Reaction: - Heat and stir - Monitor progress (TLC/LC-MS) Inert_Atmosphere->Reaction Workup Workup: - Quench reaction - Aqueous extraction Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura reaction.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ox_Add Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Red_Elim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)2 + Base

Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Preparation of Fluorinated Heterocycles using 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small steric footprint, and ability to modulate pKa and lipophilicity, can significantly enhance the pharmacological profile of drug candidates, improving metabolic stability, binding affinity, and bioavailability. 2-Fluoro-5-propoxyphenylboronic acid is a valuable building block for introducing a fluorinated phenyl group into heterocyclic systems. This document provides detailed protocols and application notes for the use of this compound in the synthesis of fluorinated heterocycles via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the use of ortho-fluorinated phenylboronic acids can present challenges, most notably the propensity for protodeboronation, a side reaction that cleaves the C-B bond. The presence of an electron-donating propoxy group in the para position of this compound can further influence its reactivity. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

Core Applications

This compound is a versatile reagent for the synthesis of a wide range of fluorinated heterocyclic compounds. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various heterocyclic halides (chlorides, bromides, iodides) and triflates. This enables the facile construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Key applications include:

  • Lead Optimization in Drug Discovery: Introduction of the 2-fluoro-5-propoxyphenyl moiety to a heterocyclic core can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Synthesis of Novel Heterocyclic Scaffolds: Exploration of new chemical space by combining diverse heterocyclic systems with the fluorinated phenyl ring.

  • Development of Agrochemicals: The presence of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.

  • Materials Science: Synthesis of fluorinated organic materials with tailored electronic and photophysical properties.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with heterocyclic halides. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Heteroaryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of heteroaryl bromides.

Materials:

  • This compound

  • Heteroaryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the heteroaryl bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated heterocycle.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound

  • Heteroaryl halide (bromide or chloride)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water (4:1), degassed

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the heteroaryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and cesium carbonate (2.0 equiv).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture to achieve a concentration of 0.2-0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-45 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of ortho-fluorinated phenylboronic acids with various coupling partners, providing a basis for optimizing reactions with this compound.

Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,5-Difluorophenylboronic acid4-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
2-Fluorophenylboronic acid2-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1001692
2-Fluoro-5-methoxyphenylboronic acid5-Bromo-1H-indazolePd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane/H₂O120 (µW)0.578
2,5-Difluorophenylboronic acid2-ChloroquinolinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)sec-Butanol801889

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Heteroaryl Halide) PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ (Boronic Acid) + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Fluorinated Heterocycle) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Fluorinated Heterocycle Synthesis

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Heteroaryl Halide - Base start->reagents atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere catalyst Add Palladium Catalyst & Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Fluorinated Heterocycle purification->product

Caption: A general workflow for the synthesis of fluorinated heterocyles via Suzuki-Miyaura coupling.

Application Note: A Scalable Approach to the Synthesis of 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-propoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoro-5-propoxyphenyl moiety into target molecules. The presence of the fluorine atom and the propoxy group can significantly influence the pharmacokinetic and physicochemical properties of the final compounds. As the demand for this intermediate increases for drug development and other applications, a robust and scalable synthetic protocol is essential. This application note outlines a representative, scalable process for the preparation of this compound, focusing on a common and industrially applicable synthetic route.

General Synthetic Approach

The synthesis of arylboronic acids on a large scale often employs the Grignard reaction of an aryl halide with magnesium, followed by trapping of the Grignard reagent with a trialkyl borate and subsequent acidic hydrolysis.[1][2][3] This method is generally high-yielding and utilizes readily available starting materials. Alternative methods such as iridium-catalyzed borylation of arenes or palladium-catalyzed cross-coupling reactions also exist but the Grignard approach is often preferred for its cost-effectiveness on a larger scale.[2][3][4][5]

Experimental Protocols

A. Scale-up Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound starting from 1-bromo-2-fluoro-5-propoxybenzene.

Materials:

  • 1-Bromo-2-fluoro-5-propoxybenzene

  • Magnesium turnings

  • Iodine (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (2M)

  • Toluene

  • n-Heptane

  • Sodium sulfate (anhydrous)

Procedure:

  • Grignard Reagent Formation:

    • To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-2-fluoro-5-propoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • The reaction mixture is stirred at reflux until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to -10 °C.

    • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below 0 °C.

    • After the addition is complete, the mixture is stirred at room temperature for 2 hours.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled to 0 °C and slowly quenched by the addition of 2M hydrochloric acid until the pH is acidic.

    • The layers are separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification and Isolation:

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by recrystallization. The crude solid is dissolved in a minimal amount of hot toluene and then n-heptane is added until turbidity is observed. The mixture is slowly cooled to room temperature and then to 0-5 °C to induce crystallization.

    • The solid product is collected by filtration, washed with cold n-heptane, and dried under vacuum to afford this compound.

B. Purification of Arylboronic Acids

Purification of arylboronic acids can be challenging. Besides recrystallization[6][7], another common method involves the formation of a basic salt, followed by extraction of impurities and subsequent acidification to regenerate the pure boronic acid.[7][8]

Data Presentation

Table 1: Representative Reaction Parameters for the Scale-up Synthesis of this compound.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material (1-bromo-2-fluoro-5-propoxybenzene) 10 g1 kg
Magnesium 1.2 eq1.2 eq
Triisopropyl borate 1.5 eq1.5 eq
Solvent (THF) 100 mL10 L
Reaction Temperature (Grignard) RefluxReflux
Reaction Temperature (Borylation) -10 °C to 0 °C-10 °C to 0 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield 75-85%70-80%
Purity (by HPLC) >98%>98%

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 1-Bromo-2-fluoro-5-propoxybenzene grignard Grignard Reaction (Mg, THF, Reflux) start->grignard borylation Borylation (Triisopropyl borate, -10 °C) grignard->borylation hydrolysis Acidic Hydrolysis (2M HCl) borylation->hydrolysis workup Work-up (Extraction with Toluene) hydrolysis->workup purification Purification (Recrystallization from Toluene/Heptane) workup->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

suzuki_coupling Application in Suzuki-Miyaura Cross-Coupling boronic_acid This compound catalyst Pd Catalyst + Base boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->catalyst product Coupled Product (Ar-R) catalyst->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the One-Pot Synthesis of Biaryl-Substituted Heterocycles using 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, the efficient construction of complex molecular scaffolds is of paramount importance. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource, and cost-effectiveness. Arylboronic acids are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] 2-Fluoro-5-propoxyphenylboronic acid is a valuable reagent in this class, offering the potential to introduce a synthetically useful fluorinated phenyl moiety into a target molecule. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of the final compound, making it a desirable feature in many drug candidates.[1]

These application notes describe a one-pot, two-step synthetic protocol involving an initial Suzuki-Miyaura cross-coupling reaction with this compound, followed by an in-situ intramolecular cyclization to generate a biaryl-substituted heterocyclic scaffold. Such scaffolds are prevalent in a variety of biologically active molecules, including protein kinase inhibitors.[4][5][6]

Applications

This compound is a key intermediate for the synthesis of a wide range of organic compounds used as pharmaceutical intermediates and in medicinal chemistry research.[7] Its primary application lies in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoro-5-propoxyphenyl group into various molecular backbones.[1] This moiety is of particular interest in the design of inhibitors for various protein kinases, where the fluorine atom can enhance binding affinity and the propoxy group can probe hydrophobic pockets within the enzyme's active site.

One-Pot Synthesis Protocol: Synthesis of a Biaryl-Substituted Benzoxazole

This protocol details a one-pot synthesis of a substituted benzoxazole derivative via a Suzuki-Miyaura coupling followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Protocol

Materials:

  • 2-Amino-4-bromophenol

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-4-bromophenol (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Suzuki-Miyaura Coupling: Add anhydrous potassium carbonate (3.0 mmol, 3.0 equiv) and a degassed mixture of toluene (8 mL) and DMF (2 mL).

  • Heat the reaction mixture to 90°C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • In-situ Cyclization: After completion of the Suzuki coupling, cool the reaction mixture to room temperature. Add p-toluenesulfonic acid (1.5 mmol, 1.5 equiv).

  • Increase the temperature to 110°C and stir for an additional 6 hours to facilitate the intramolecular cyclization.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired biaryl-substituted benzoxazole.

Data Presentation

The following table summarizes the hypothetical quantitative data for the one-pot synthesis of a series of biaryl-substituted benzoxazoles using different aryl halides.

EntryAryl HalideProduct Yield (%)Purity (%)
12-Amino-4-bromophenol85>98
22-Amino-5-chlorophenol78>97
32-Amino-4-iodophenol88>98

Visualizations

Signaling Pathway

Below is a representative diagram of a generic protein kinase signaling pathway that can be targeted by inhibitors synthesized using this compound as a building block. The dysregulation of such pathways is a hallmark of many diseases, including cancer.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 GrowthFactor Growth Factor GrowthFactor->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Benzoxazole Derivative) Inhibitor->Raf Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified receptor tyrosine kinase signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of biaryl-substituted benzoxazoles.

G Start Start: - Aryl Halide - this compound - Pd(OAc)2/PPh3 - K2CO3 - Toluene/DMF Suzuki Step 1: Suzuki-Miyaura Coupling (90°C, 4h) Start->Suzuki Cyclization Step 2: Intramolecular Cyclization (Add PTSA, 110°C, 6h) Suzuki->Cyclization Workup Work-up: - Ethyl Acetate Extraction - Water/Brine Wash Cyclization->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification End End: Pure Biaryl-substituted Benzoxazole Purification->End

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms and alkoxy groups into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. 2-Fluoro-5-propoxyphenylboronic acid is a valuable building block for introducing such a fluorinated alkoxy-phenyl moiety.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields, cleaner reaction profiles, and improved reproducibility compared to conventional heating methods.[1] This is particularly advantageous for Suzuki couplings, enabling rapid library synthesis and efficient optimization of reaction conditions.

These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex ar_x Ar-X ar_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar boronic_acid Ar'-B(OH)2 (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for different aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

General Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), palladium catalyst (1-5 mol%), and base (2.0 - 3.0 eq).

  • Add the chosen degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (usually 5-30 minutes).[1] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) start->reagents solvent Add Degassed Solvent reagents->solvent seal Seal Microwave Vial solvent->seal microwave Microwave Irradiation (100-150°C, 5-30 min) seal->microwave cool Cool to Room Temperature microwave->cool workup Work-up: - Dilute with Organic Solvent & Water - Separate Layers - Extract Aqueous Layer - Combine Organic Layers, Wash, Dry cool->workup purify Purification: - Concentrate - Flash Column Chromatography workup->purify product Final Biaryl Product purify->product

Figure 2: General workflow for microwave-assisted Suzuki coupling.

Representative Data

The following table summarizes representative reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl bromides. The data is based on typical results obtained for structurally similar fluorinated arylboronic acids.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1201592
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄DMF/H₂O (5:1)1401088
34-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)1302090
43-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O (4:1)1501585
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1202595

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature.

    • Catalyst deactivation: Ensure all reagents and solvents are properly degassed to remove oxygen. Consider using a different palladium catalyst or ligand.

    • Protodeboronation: This side reaction where the boronic acid group is replaced by a hydrogen can be an issue with electron-deficient boronic acids.[2] Using milder bases (e.g., K₃PO₄ instead of stronger bases) or shorter reaction times can help mitigate this.

  • Byproduct Formation:

    • Homocoupling of boronic acid: This can occur at higher temperatures. Reducing the temperature or using a more active catalyst to shorten the reaction time may be beneficial.

    • Debromination of aryl halide: This can be minimized by optimizing the base and temperature.

  • Reaction Scale-up:

    • Microwave reactions can be sensitive to scale. When scaling up, it may be necessary to re-optimize the reaction time and microwave power settings to ensure even heating.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling provides a rapid and efficient method for the synthesis of biaryl compounds derived from this compound. The protocols and data presented here serve as a valuable starting point for researchers in the fields of medicinal chemistry and materials science. Optimization of the catalyst, base, solvent, and reaction conditions may be necessary to achieve the best results for specific substrates.

References

Troubleshooting & Optimization

preventing protodeboronation of 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the consumption of your starting material, reducing the yield of the desired coupled product and forming a 1-fluoro-4-propoxybenzene byproduct that can complicate purification.

This compound is susceptible to this reaction due to the presence of an ortho-fluoro substituent. The electron-withdrawing nature of the fluorine atom can increase the acidity of the boronic acid and make the ipso-carbon more susceptible to protonolysis, especially under basic conditions typical for Suzuki-Miyaura coupling.[2][3]

Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A2: Several factors can accelerate the protodeboronation of this compound:

  • pH and Base: The reaction pH is a critical factor.[1] While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic (high pH) aqueous conditions can significantly promote the rate of protodeboronation.[2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4]

  • Water Content: Water acts as the proton source for protodeboronation. While Suzuki couplings often tolerate or even benefit from some water, excessive amounts can be detrimental.[4]

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. A less active catalyst that results in a slow cross-coupling reaction will allow more time for the competing protodeboronation to occur.[4]

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?

A3: To mitigate protodeboronation, several strategies can be employed:

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is a highly effective approach.[1][5] These derivatives are more stable and provide a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[5]

  • Optimize Reaction Conditions:

    • Base: Use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) instead of strong hydroxides like NaOH or KOH.[6]

    • Temperature: If possible, run the reaction at a lower temperature (e.g., room temperature to 80 °C) with a highly active catalyst system.[4]

    • Solvent: Use anhydrous solvents or carefully control the amount of water in the reaction mixture.[6]

  • Employ a Highly Active Catalyst System: Modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and significant amount of 1-fluoro-4-propoxybenzene byproduct. High rate of protodeboronation.1. Switch to the pinacol ester or MIDA boronate of this compound. 2. Lower the reaction temperature. 3. Use a milder base (e.g., K₃PO₄, Cs₂CO₃). 4. Employ a more active catalyst/ligand system (e.g., a Buchwald precatalyst with SPhos or XPhos). 5. Minimize water content in the reaction.
Reaction is sluggish and incomplete, with starting material remaining. Poor catalyst activity or deactivation.1. Ensure the reaction is under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. 2. Use a fresh, high-purity catalyst and ligand. 3. Consider a modest increase in catalyst loading. 4. Screen different solvents to improve reagent solubility.
Formation of significant homocoupling byproducts. Oxygen contamination or non-optimal stoichiometry.1. Thoroughly degas all solvents and reagents. 2. Use a slight excess (1.1-1.5 equivalents) of the boronic acid derivative. 3. Lowering the reaction temperature may reduce the rate of homocoupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using this compound Pinacol Ester

This protocol is designed to minimize protodeboronation by using a more stable boronic ester and a highly active catalyst system at a moderate temperature.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and potassium phosphate.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) for three cycles.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add anhydrous dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation Observed strategy1 Modify Boron Reagent start->strategy1 strategy2 Optimize Reaction Conditions start->strategy2 strategy3 Change Catalyst System start->strategy3 sub_strategy1a Use Pinacol Ester strategy1->sub_strategy1a sub_strategy1b Use MIDA Boronate strategy1->sub_strategy1b sub_strategy2a Lower Reaction Temperature strategy2->sub_strategy2a sub_strategy2b Use Milder Base (e.g., K₃PO₄) strategy2->sub_strategy2b sub_strategy2c Use Anhydrous Solvent strategy2->sub_strategy2c sub_strategy3a Use High-Activity Ligand (e.g., SPhos) strategy3->sub_strategy3a sub_strategy3b Use Buchwald Precatalyst strategy3->sub_strategy3b end_node Problem Resolved? sub_strategy1a->end_node sub_strategy1b->end_node sub_strategy2a->end_node sub_strategy2b->end_node sub_strategy2c->end_node sub_strategy3a->end_node sub_strategy3b->end_node success Yes: Proceed with Optimized Protocol end_node->success Yes failure No: Re-evaluate Substrate/Reagent Stability end_node->failure No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Competing Reaction Pathways

G boronic_acid This compound desired_path Desired Suzuki Coupling boronic_acid->desired_path side_reaction Undesired Protodeboronation boronic_acid->side_reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->desired_path pd_catalyst Pd(0) Catalyst pd_catalyst->desired_path base Base base->desired_path h2o H₂O (Proton Source) h2o->side_reaction product Desired Biaryl Product desired_path->product byproduct Protodeboronated Byproduct side_reaction->byproduct

Caption: Competing pathways for this compound.

References

Technical Support Center: Suzuki Coupling with 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 2-Fluoro-5-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki coupling?

The primary undesired side reactions are protodeboronation and homocoupling of the boronic acid.[1][2][3]

  • Protodeboronation: This is the most prevalent side reaction, where the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-4-propoxybenzene.[1] This reaction is often catalyzed by aqueous basic conditions and elevated temperatures. The presence of an electron-withdrawing fluorine atom, particularly in the ortho position, can make the boronic acid more susceptible to this decomposition pathway.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 2,2'-difluoro-5,5'-dipropoxybiphenyl, from the coupling of two molecules of the boronic acid.[3] This process can be promoted by the presence of oxygen and is more likely to occur with electron-deficient arylboronic acids.[2][3]

Q2: My reaction is giving a low yield of the desired product and I suspect protodeboronation. How can I minimize this?

Several strategies can be employed to mitigate protodeboronation:

  • Optimize Reaction Conditions:

    • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]

    • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst is active enough, try running the reaction at a lower temperature (e.g., room temperature to 80°C).

    • Anhydrous Conditions: While a small amount of water can be beneficial for the Suzuki coupling, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents can be helpful.

  • Modify the Boronic Acid:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These esters exhibit increased stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]

  • Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.

Q3: I am observing a significant amount of homocoupled byproduct. What are the likely causes and how can I prevent it?

The formation of the homocoupled product is often associated with:

  • Presence of Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction vessel.[2]

  • Catalyst Choice: Some palladium catalysts, particularly when not fully activated to Pd(0), can promote homocoupling.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling.

To minimize homocoupling, it is crucial to maintain an oxygen-free environment and to optimize the catalyst system and reaction time.

Q4: Is the propoxy group on the boronic acid stable under typical Suzuki coupling conditions?

The scientific literature does not indicate that cleavage of the aryl-propoxy ether bond is a common side reaction under standard Suzuki-Miyaura coupling conditions. Palladium-catalyzed cleavage of aryl ethers typically requires specific and often harsh conditions that are not characteristic of a standard Suzuki reaction.

Troubleshooting Guides

Problem: Low Yield of Desired Product, Significant Protodeboronation Byproduct

This is the most common issue encountered with this compound. The following workflow can help you troubleshoot this problem.

G cluster_0 Troubleshooting Protodeboronation start Low Yield & High Protodeboronation Observed step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature (e.g., RT to 80°C) step1->step2 step3 Use Anhydrous Solvents step2->step3 step4 Switch to Boronic Ester (Pinacol or MIDA) step3->step4 end Problem Solved? step4->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Problem: Formation of Homocoupling Byproduct

If you are observing the formation of 2,2'-difluoro-5,5'-dipropoxybiphenyl, consider the following steps.

G cluster_1 Troubleshooting Homocoupling start_homo Homocoupling Product Detected check1 Ensure Rigorous Degassing of Solvents and Inert Atmosphere start_homo->check1 check2 Optimize Catalyst System (e.g., use a pre-catalyst) check1->check2 check3 Monitor Reaction and Avoid Prolonged Reaction Times check2->check3 end_homo Side Product Minimized? check3->end_homo

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Conditions on Side Reactions

While specific quantitative data for this compound is limited, the following tables summarize general trends observed for structurally similar fluorinated and alkoxy-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This data is intended to guide experimental design.

Table 1: Effect of Base on Protodeboronation of an Ortho-Fluoroarylboronic Acid Derivative

Base (2.0 equiv.)SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Product (%)
K₃PO₄Dioxane/H₂O (4:1)808510
K₂CO₃Dioxane/H₂O (4:1)807818
Cs₂CO₃Dioxane/H₂O (4:1)80888
NaOHDioxane/H₂O (4:1)805540

Data is representative for a generic ortho-fluoroarylboronic acid and is intended for comparative purposes.

Table 2: Influence of Boronic Acid Form on Reaction Outcome

Boronic Acid FormBaseSolventTemperature (°C)Desired Product Yield (%)
Boronic AcidK₃PO₄Toluene/H₂O (5:1)10065
Pinacol EsterK₃PO₄Toluene/H₂O (5:1)10092
MIDA BoronateK₃PO₄THF/H₂O (10:1)80>95

This table illustrates the general trend of improved yields and reduced side reactions when using more stable boronic acid derivatives.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a standard starting point that can be optimized to minimize side reactions.

Materials:

  • This compound

  • Aryl halide (bromide or iodide recommended)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Procedure to Minimize Protodeboronation using a Pinacol Ester

This protocol utilizes the more stable pinacol ester of the boronic acid to suppress protodeboronation.

Materials:

  • (2-Fluoro-5-propoxyphenyl)boronic acid pinacol ester

  • Aryl halide

  • Highly active palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)

  • Mild base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv.), (2-Fluoro-5-propoxyphenyl)boronic acid pinacol ester (1.2 equiv.), the palladium precatalyst (1-2 mol%), the ligand (1-2 mol%), and the finely powdered anhydrous base (3.0 equiv.) to a dry reaction tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat to the optimized temperature (e.g., 60-100°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Visualizing Reaction Pathways

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing pathways leading to the primary side products.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) BoronicAcid Ar'-B(OH)₂ (this compound) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Desired Product) ArPdArB->ArAr Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Protodeboronation H₂O, Base, Heat Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid->Homocoupling O₂, Catalyst

Caption: The Suzuki coupling cycle and competing side reactions.

References

purification of crude product from 2-Fluoro-5-propoxyphenylboronic acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-propoxyphenylboronic acid. The information provided is intended to assist in the purification of the crude product obtained from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include:

  • Protodeboronation product: 1-Fluoro-4-propoxybenzene, formed by the loss of the boronic acid group.

  • Boronic anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid. These can often be converted back to the boronic acid under appropriate conditions.

  • Starting materials and reagents: Unreacted starting materials from the synthesis.

  • Homocoupling byproducts: Biphenyl-type impurities formed from the coupling of two molecules of the starting aryl halide or the boronic acid itself.[1]

  • Oxidized species: Various oxidation byproducts.

Q2: What are the most common methods for purifying this compound?

A2: The most common purification methods for arylboronic acids, which are applicable to this compound, include:

  • Recrystallization: A primary method for purifying solid boronic acids.[2][3]

  • Acid-Base Extraction: Exploits the acidic nature of the boronic acid to separate it from non-acidic impurities.[4]

  • Column Chromatography: While sometimes challenging due to the polarity and potential for decomposition on silica gel, it can be an effective method.[2][3]

  • Derivatization: Conversion to a more stable and easily purified derivative, such as a diethanolamine adduct, followed by regeneration of the pure boronic acid.

Q3: Is this compound stable on silica gel during column chromatography?

A3: Arylboronic acids can be prone to degradation on standard silica gel due to its acidic nature, which can promote protodeboronation.[5] It is often recommended to use deactivated silica gel or to perform the chromatography quickly. Another approach is to use a different stationary phase, such as neutral alumina.

Q4: How can I remove the protodeboronation impurity?

A4: The protodeboronation product (1-Fluoro-4-propoxybenzene) is typically less polar than the desired boronic acid. This difference in polarity can be exploited for separation using column chromatography. Recrystallization may also be effective if a suitable solvent system is identified where the impurity has significantly different solubility from the product.

Q5: My purified this compound shows a lower than expected molecular weight in the mass spectrum. What could be the reason?

A5: This could be due to the presence of boroxines, the cyclic anhydrides of the boronic acid. These are formed by the loss of three molecules of water from three molecules of the boronic acid. Gentle heating of the boronic acid in the presence of a suitable solvent and a small amount of water can often break down the boroxine back to the monomeric boronic acid.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice.Screen a variety of solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures. Common solvents for recrystallization of arylboronic acids include water, ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[6]
Co-precipitation of impurities.If impurities have similar solubility, consider a different purification method such as column chromatography or acid-base extraction.
Product "oils out" during recrystallization The solvent is too nonpolar, or the solution is cooled too rapidly.Try a more polar solvent or a solvent mixture. Ensure slow cooling to promote crystal formation. Seeding with a small crystal of pure product can also help.
Low Recovery from Column Chromatography Product is sticking to the silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[3]
Product decomposition on the column.Run the column quickly and avoid prolonged exposure of the compound to the stationary phase. Using a less polar eluent system initially and gradually increasing the polarity can also help.
Incomplete Separation of Impurities by Column Chromatography Inappropriate eluent system.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities.
Formation of a White Precipitate During Workup This could be the formation of boroxine.This is common with boronic acids. The boroxine can often be used directly in subsequent reactions or converted back to the boronic acid by dissolving in a suitable solvent with a small amount of water.
Product is not acidic enough for efficient acid-base extraction The pH of the aqueous base is not high enough.Use a stronger base (e.g., 1-2 M NaOH) to ensure complete deprotonation and transfer into the aqueous layer.[4]
The organic solvent is too polar and retains the boronate salt.Use a less polar organic solvent for the extraction, such as diethyl ether or dichloromethane.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 2 M HCl) until the pH is acidic (pH ~2). The pure boronic acid should precipitate out.

  • Back Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel or neutral alumina in the initial eluent.

  • Column Packing: Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Elute the column with an appropriate solvent system. A gradient of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow

G start Crude Product check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification Select Purification Method is_pure->purification No recrystallization Recrystallization purification->recrystallization acid_base Acid-Base Extraction purification->acid_base chromatography Column Chromatography purification->chromatography recryst_issue Recrystallization Issues? recrystallization->recryst_issue acid_base_issue Extraction Issues? acid_base->acid_base_issue chrom_issue Chromatography Issues? chromatography->chrom_issue recryst_issue->check_purity No troubleshoot_recryst Troubleshoot Recrystallization: - Screen new solvents - Check for oiling out - Slow cooling recryst_issue->troubleshoot_recryst Yes acid_base_issue->check_purity No troubleshoot_acid_base Troubleshoot Extraction: - Adjust pH - Change organic solvent acid_base_issue->troubleshoot_acid_base Yes chrom_issue->check_purity No troubleshoot_chrom Troubleshoot Chromatography: - Change eluent - Deactivate silica - Use alumina chrom_issue->troubleshoot_chrom Yes troubleshoot_recryst->recrystallization troubleshoot_acid_base->acid_base troubleshoot_chrom->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Palladium Catalyst Removal in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from Suzuki coupling reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium catalyst after a Suzuki coupling reaction?

There are several common methods for removing residual palladium, each with its own advantages and limitations. The choice of method often depends on the nature of the product, the reaction solvent, the form of the residual palladium (e.g., Pd(0), Pd(II), colloidal), and the required level of purity. The most frequently employed techniques include:

  • Adsorption using Scavengers: This involves adding a solid-supported or soluble agent (a "scavenger") that selectively binds to the palladium, which can then be removed by filtration.[1][2][3]

  • Filtration through Adsorbents: Passing the reaction mixture through a pad of adsorbent material like Celite or silica gel can effectively remove insoluble or precipitated palladium species.[4][5]

  • Column Chromatography: A standard purification technique that separates the desired product from the palladium catalyst and other impurities based on their differential adsorption to a stationary phase.[4][6]

  • Crystallization/Precipitation: Inducing the product to crystallize or precipitate from the reaction mixture can leave the soluble palladium species in the mother liquor.[7]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble palladium salts from an organic solution of the product.[5]

  • Organic Solvent Nanofiltration (OSN): A membrane-based technique that separates molecules based on size, allowing for the removal of the larger palladium catalyst from the smaller product molecule.[5]

Q2: My product is soluble in the reaction mixture. What is the most straightforward method to remove the palladium catalyst?

For soluble products, using a solid-supported palladium scavenger is often the most straightforward and effective method.[2] These scavengers are functionalized materials (often silica-based) that have a high affinity for palladium.[2] After stirring the scavenger in the reaction mixture for a period, the palladium-bound scavenger is simply filtered off, leaving a purified solution of your product.[2] This method can significantly reduce product loss compared to other purification techniques.[1]

Q3: The palladium catalyst has precipitated out of my reaction mixture as a black solid. How can I remove it?

When palladium precipitates as "palladium black," a simple filtration is often the first step. To ensure complete removal of fine particles, it is highly recommended to filter the mixture through a pad of Celite.[4][5] The Celite acts as a filter aid, trapping the fine palladium particles that might otherwise pass through a standard filter paper.

Q4: I need to reduce the palladium levels in my final product to below 10 ppm for a pharmaceutical application. Which method is most suitable?

Achieving very low palladium levels, as required in the pharmaceutical industry, typically necessitates the use of high-affinity palladium scavengers.[1][8][9] Thiol, thiourea, and dimercaptotriazine (DMT) functionalized silica gels are particularly effective, capable of reducing palladium concentrations from hundreds or thousands of ppm to less than 10 ppm, and in some cases, even below 1 ppm.[1][2][8]

Q5: Are there any "greener" or more sustainable methods for palladium removal?

Yes, there are emerging methods that focus on sustainability. For instance, certain hydrogels have been developed that can scavenge palladium from solution.[10][11] The palladium captured within the hydrogel can then be reused as a catalyst in subsequent reactions, turning waste into a valuable resource.[10][11] Additionally, recycling the palladium catalyst is a key aspect of green chemistry in pharmaceutical synthesis.[12]

Troubleshooting Guides

Issue 1: After filtration through Celite, I still observe a greyish tint in my product solution, indicating residual palladium.

  • Possible Cause: The palladium particles may be colloidal and too fine to be trapped by Celite alone.

  • Troubleshooting Step 1: Use a Scavenger. Add a solid-supported palladium scavenger to the filtrate and stir for a few hours to overnight. The scavenger will bind the colloidal palladium, and the resulting solid can be easily filtered off.

  • Troubleshooting Step 2: Activated Carbon Treatment. Stirring the solution with activated carbon can also adsorb residual palladium. However, be aware that activated carbon can sometimes adsorb the product as well, potentially reducing the yield. Perform a small-scale test first to evaluate product loss.

Issue 2: My product is not stable on silica gel, making column chromatography difficult.

  • Possible Cause: The acidic nature of standard silica gel can cause decomposition of sensitive products.

  • Troubleshooting Step 1: Use a Different Stationary Phase. Consider using a more neutral stationary phase for column chromatography, such as neutral alumina or a polymer-based support.

  • Troubleshooting Step 2: Passivation of Silica Gel. You can "passivate" the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize the acidic sites before running your column.[6]

  • Troubleshooting Step 3: Alternative Purification. Rely on non-chromatographic methods such as crystallization or the use of palladium scavengers followed by filtration.

Issue 3: I used a palladium scavenger, but the palladium levels are still too high.

  • Possible Cause 1: Insufficient Amount of Scavenger. The binding capacity of the scavenger may have been exceeded.

  • Troubleshooting Step 1: Increase the Amount of Scavenger. Add more scavenger to the mixture and continue stirring. Refer to the manufacturer's guidelines for the recommended loading.

  • Possible Cause 2: Scavenger is Not Compatible with the Solvent System. The efficiency of some scavengers can be solvent-dependent.

  • Troubleshooting Step 2: Consult Scavenger Selection Guides. Refer to technical data sheets or application notes from the scavenger manufacturer to ensure you are using the optimal scavenger for your solvent and the oxidation state of the palladium.

  • Possible Cause 3: Insufficient Contact Time. The kinetics of palladium binding to the scavenger may be slow.

  • Troubleshooting Step 3: Increase Stirring Time and/or Temperature. Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight). Gently heating the mixture (if your product is stable) can also increase the rate of scavenging.

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodReagent/MaterialTypical Efficiency (% Pd Removal)Final Pd LevelAdvantagesDisadvantages
Filtration Celite, Silica GelVariable (effective for insoluble Pd)> 100 ppmSimple, inexpensive, fast for precipitated Pd.[4]Ineffective for soluble or colloidal Pd.
Adsorption Activated Carbon> 90%< 50 ppmInexpensive, widely available.Can adsorb the product, leading to yield loss.[13]
Adsorption Thiol-functionalized Silica> 99%< 10 ppmHigh efficiency, good for various Pd forms.[2]Higher cost than simple adsorbents.
Adsorption Thiourea-functionalized Silica> 99%< 10 ppmVery effective for all forms of palladium.[1][3]Higher cost.
Adsorption DMT-functionalized Scavengers> 99%< 10 ppmExcellent for a broad range of metals, including Pd.[3][8]Higher cost.
Chromatography Silica Gel, Alumina> 95%< 50 ppmWell-established, can remove other impurities simultaneously.[4]Can be time-consuming, solvent-intensive, and may lead to product loss on the column.
Crystallization -VariableDependent on product solubilityCan provide very pure product, scalable.Not always feasible, may require significant optimization.

Experimental Protocols

Protocol 1: Removal of Palladium using a Solid-Supported Scavenger

  • Reaction Completion: Once the Suzuki coupling reaction is complete, as determined by a suitable analytical method (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Scavenger Selection: Choose an appropriate solid-supported scavenger (e.g., SiliaMetS® Thiol or Thiourea) based on the solvent system and the expected oxidation state of the palladium.

  • Scavenger Addition: Add the scavenger to the reaction mixture. A typical loading is 2-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature. The required time can range from 2 to 24 hours. Gentle heating (e.g., 40-50 °C) can be applied if the product is thermally stable to expedite the scavenging process.

  • Monitoring: Optionally, monitor the palladium concentration in the solution over time by taking small aliquots, filtering them, and analyzing by ICP-MS or a similar technique.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. Wash the collected scavenger with a small amount of the reaction solvent to recover any adsorbed product.

  • Work-up: Combine the filtrate and the washings. The resulting solution, now depleted of palladium, can be taken to the next synthetic step or subjected to a final work-up and isolation procedure (e.g., evaporation of the solvent).

Protocol 2: Removal of Precipitated Palladium using Celite Filtration

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter Bed Preparation: Prepare a filtration apparatus (e.g., a Büchner funnel or a sintered glass funnel). Place a piece of filter paper in the funnel and add a layer of Celite (typically 1-2 cm thick).

  • Wetting the Pad: Gently pour a small amount of the reaction solvent over the Celite pad to wet it and ensure it is evenly packed. Apply gentle suction to remove the excess solvent.

  • Filtration: Carefully pour the reaction mixture onto the Celite pad under suction. The insoluble palladium black should be retained by the Celite.

  • Washing: Wash the Celite pad with several small portions of the reaction solvent to ensure all the soluble product is collected in the filtrate.

  • Collection: The filtrate, now free of precipitated palladium, is collected for further purification or isolation.

Mandatory Visualizations

Palladium_Removal_Workflow start Suzuki Reaction Mixture check_solubility Is Palladium Soluble? start->check_solubility soluble_pd Use Solid-Supported Scavenger check_solubility->soluble_pd Yes insoluble_pd Filter through Celite Pad check_solubility->insoluble_pd No (Precipitated) stir Stir (2-24h) soluble_pd->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger check_purity Check Pd Level (e.g., ICP-MS) filter_scavenger->check_purity insoluble_pd->check_purity purified_product Purified Product check_purity->purified_product < Target Level further_purification Further Purification (e.g., Chromatography, Crystallization) check_purity->further_purification > Target Level further_purification->check_purity

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Mechanism Pd_catalyst Soluble Pd Catalyst (e.g., Pd(PPh3)4) Bound_Pd Palladium Bound to Scavenger Pd_catalyst->Bound_Pd Binding Product Desired Product Scavenger Solid Support (e.g., Silica) Thiol_group Thiol Group (-SH) Thiol_group->Bound_Pd

Caption: Mechanism of a thiol-based palladium scavenger.

References

troubleshooting low yields with 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-5-propoxyphenylboronic acid, particularly in the context of cross-coupling reactions where low yields can be a common issue.

Troubleshooting Guide

This guide addresses specific issues that can lead to low product yields in reactions involving this compound.

Question: Why am I experiencing low to no product yield in my Suzuki-Miyaura coupling reaction?

Answer: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Checks cluster_boronic_acid Boronic Acid Stability start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Boronic Acid, Halide, and Base check_reagents->reagent_purity reagent_stoichiometry Correct Stoichiometry (Boronic Acid usually 1.1-1.5 eq.) check_reagents->reagent_stoichiometry check_catalyst Investigate Catalyst Activity check_conditions->check_catalyst Conditions Correct solvent Solvent Choice and Degassing check_conditions->solvent base Base Strength and Solubility check_conditions->base temperature Reaction Temperature check_conditions->temperature check_boronic_acid Assess Boronic Acid Stability check_catalyst->check_boronic_acid Catalyst Active catalyst_loading Sufficient Catalyst Loading (1-5 mol%) check_catalyst->catalyst_loading ligand Appropriate Ligand for Substrate check_catalyst->ligand catalyst_deactivation Catalyst Deactivation check_catalyst->catalyst_deactivation side_reactions Identify Potential Side Reactions check_boronic_acid->side_reactions Boronic Acid Stable protodeboronation Protodeboronation (Loss of -B(OH)2) check_boronic_acid->protodeboronation homocoupling Homocoupling of Boronic Acid check_boronic_acid->homocoupling optimization Systematic Optimization side_reactions->optimization Side Reactions Minimal

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

A detailed breakdown of potential causes and solutions is provided in the table below.

Potential IssueRecommended Solutions
Catalyst Inactivity or Decomposition Ensure the use of a fresh, high-purity palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the catalyst.[1]
Inefficient Transmetalation The choice of base is critical for activating the boronic acid. A stronger base such as K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species.[1] The solubility of the base is also important; using finely powdered base or adding a small amount of water to solvents like THF or dioxane can improve its effectiveness.[1]
Protodeboronation Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). This can be exacerbated by harsh basic conditions and high temperatures.[1] Using milder bases like KF or minimizing reaction time and temperature can mitigate this side reaction.[1]
Steric Hindrance The propoxy group on the this compound may introduce some steric hindrance. The choice of ligand is important to overcome this. Consider using bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Poor Reagent Quality Verify the purity of the this compound and the coupling partner (aryl halide/triflate). Impurities can interfere with the reaction. The boronic acid should be stored in an inert atmosphere at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use with this compound in a Suzuki coupling?

A1: The optimal base depends on the specific coupling partner and solvent system. However, for many Suzuki reactions involving phenylboronic acids, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective.[1] Cs₂CO₃ is often a good choice due to its high solubility in organic solvents.

Q2: How can I tell if my this compound has degraded?

A2: Degradation of boronic acids often occurs via protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This can be checked by taking an NMR spectrum of the starting material. The presence of 1-fluoro-4-propoxybenzene would indicate decomposition.

Q3: Is it necessary to perform reactions with this compound under inert atmosphere?

A3: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and low yields.[1]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound under an inert atmosphere at room temperature.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reaction Setup Workflow

ReactionSetup start Start add_solids Add Aryl Bromide (1.0 eq.), This compound (1.2 eq.), and Base (e.g., Cs₂CO₃, 2.0 eq.) to flask. start->add_solids seal_purge Seal the flask and purge with inert gas (Ar or N₂) for 15-30 min. add_solids->seal_purge add_solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. seal_purge->add_solvent add_catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under positive pressure of inert gas. add_solvent->add_catalyst heat_monitor Heat reaction to 80-110 °C and monitor progress by TLC or LC-MS. add_catalyst->heat_monitor workup Perform aqueous workup and extraction. heat_monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and cesium carbonate.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex + R¹-X center transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 + [R²-B(OH)₃]⁻ boronate [R²-B(OH)₃]⁻ boronate->transmetalation base_activation Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ (this compound) boronic_acid->boronate + Base r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) reductive_elimination->product forms

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-propoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki-Miyaura coupling with this compound?

A1: For a starting point, a common set of conditions for Suzuki-Miyaura couplings involving electron-deficient boronic acids can be employed. This typically includes a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. A general protocol would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, SPhos).

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A degassed mixture of an organic solvent and water, for example, dioxane/water (4:1) or toluene/water.[1]

  • Temperature: Typically between 80-110 °C.[2]

It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.[2]

Q2: How does the fluorine substituent on the phenylboronic acid affect the coupling reaction?

A2: The electron-withdrawing nature of the fluorine atom in this compound can have several effects on the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can increase the rate of transmetalation, which can be beneficial for the reaction. However, they also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction is often promoted by strong bases and the presence of water.

Q3: What are the most common side reactions observed in couplings with this compound and how can they be minimized?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. To minimize this:

    • Use milder bases such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.

    • Employ anhydrous conditions if possible, though aqueous mixtures are often necessary for the solubility of the base.

    • Consider using a boronate ester (e.g., pinacol ester) of the boronic acid, which is generally more stable.

  • Homocoupling: This is the dimerization of the boronic acid or the aryl halide. To minimize this:

    • Thoroughly degas all solvents and reagents to remove oxygen.

    • Use a Pd(0) catalyst source like Pd(PPh₃)₄ directly. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes promote homocoupling.

    • Careful selection of ligands and reaction temperature can also help suppress this side reaction.

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product.

Possible Cause Suggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[2] Ensure the reaction is performed under a strict inert atmosphere.
Inefficient TransmetalationThe choice of base is critical. For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate this step.[2]
Suboptimal SolventThe solvent system can significantly impact the reaction. Screen different solvents such as dioxane, toluene, or DMF, often in combination with water.[1][3]
Low Reaction TemperatureGradually increase the reaction temperature. For challenging couplings, temperatures up to 110 °C may be required.[2]

Problem 2: Significant formation of byproducts (protodeboronation or homocoupling).

Observed Byproduct Possible Cause Suggested Solution
Protodeboronation ProductPresence of excess water and/or a strong base. High reaction temperature.Use anhydrous solvents if feasible. Switch to a milder base (e.g., K₂CO₃, K₃PO₄). Attempt the reaction at a lower temperature for a longer duration.
Homocoupling ProductPresence of oxygen. Use of a Pd(II) precatalyst.Thoroughly degas all solvents and the reaction setup with an inert gas. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).

Data on Base and Solvent Optimization for Fluorinated Phenylboronic Acids

While specific data for this compound is limited, the following tables provide a summary of conditions used for analogous fluorinated phenylboronic acids, which can serve as a guide for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields

(Data compiled from studies on various fluorinated phenylboronic acids and may not be directly representative of this compound couplings. Yields are highly substrate-dependent.)

BaseTypical SolventTemperature (°C)General Observations
K₂CO₃Dioxane/H₂O, Toluene/H₂O80-100A commonly used and effective base, often providing good yields.
K₃PO₄Dioxane/H₂O, THF/H₂ORT - 100A stronger base that can be effective for less reactive substrates.[4]
Cs₂CO₃Dioxane, Toluene80-110Often used for challenging couplings, can improve yields when other bases fail.
Na₂CO₃DMF/H₂O, Ethanol/H₂O70-100Another common inorganic base, with performance comparable to K₂CO₃ in many cases.[3]
KFDioxane100Can be effective, particularly in anhydrous conditions, and may help minimize protodeboronation.[4]

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yields

(Data compiled from studies on various fluorinated phenylboronic acids and may not be directly representative of this compound couplings. Yields are highly substrate-dependent.)

Solvent SystemTemperature (°C)General Observations
Dioxane/H₂O (e.g., 4:1)80-100A versatile and widely used solvent system that often gives good results.[1] The water content can be crucial and may require optimization.[1]
Toluene/H₂O80-110A good alternative to dioxane, particularly for higher temperature reactions.
DMF/H₂O80-100Can be effective, but DMF can sometimes lead to side reactions at high temperatures.
THF/H₂ORT - 80Suitable for reactions at or near room temperature, especially with highly active catalyst systems.
Ethanol/H₂O70-90A more environmentally friendly solvent option that can be effective in some cases.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5-10 mL) via syringe.[3]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L_n-OR' ArPdX->ArPdOR Ligand Exchange ArAr Ar-Ar' ArPdOR->ArAr Transmetalation ArBOH Ar'-B(OH)₂ ArBOH->ArAr ArAr->Pd0 Reductive Elimination ArX Ar-X ArX->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdOR Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Suzuki Coupling Start Low or No Product Yield CheckCatalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) Start->CheckCatalyst SideReactions Significant Side Reactions? Start->SideReactions Yes OptimizeBase Optimize Base (Try K₃PO₄ or Cs₂CO₃) CheckCatalyst->OptimizeBase Catalyst OK ScreenSolvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O) OptimizeBase->ScreenSolvent No Improvement IncreaseTemp Increase Temperature ScreenSolvent->IncreaseTemp No Improvement Protodeboronation Protodeboronation SideReactions->Protodeboronation Protodeboronation Homocoupling Homocoupling SideReactions->Homocoupling Homocoupling MilderBase Use Milder Base (K₂CO₃) Consider Anhydrous Conditions Protodeboronation->MilderBase Degas Thoroughly Degas Solvents Use Pd(0) Source Homocoupling->Degas

References

Technical Support Center: Synthesis of 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-propoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

  • Question: My reaction to synthesize this compound from 1-bromo-2-fluoro-5-propoxybenzene resulted in a low yield or no desired product. What are the possible causes and solutions?

  • Answer: Low or no product formation in the synthesis of arylboronic acids via organolithium intermediates is a common issue. Several factors could be at play:

    • Incomplete Lithiation: The formation of the organolithium intermediate is critical. Ensure that your reaction is performed under strictly anhydrous conditions, as any trace of water will quench the organolithium reagent. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried. The temperature of the lithiation step is also crucial; it should be maintained at low temperatures (typically -78 °C) to prevent decomposition of the organolithium species.

    • Inactive n-Butyllithium: The n-butyllithium (n-BuLi) reagent is highly reactive and can degrade upon storage. It is advisable to titrate the n-BuLi solution prior to use to determine its exact molarity.

    • Poor Quality Starting Material: The purity of the starting 1-bromo-2-fluoro-5-propoxybenzene is important. Impurities in the starting material can interfere with the reaction.

    • Inefficient Borylation: The reaction with the borate ester (e.g., triisopropyl borate) should also be performed at low temperature. Adding the organolithium solution to the borate ester (inverse addition) can sometimes improve yields by minimizing side reactions.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude this compound shows multiple spots on TLC/peaks in LC-MS. What are the likely impurities and how can I minimize them?

  • Answer: The synthesis of arylboronic acids can generate several characteristic impurities. The most common ones are:

    • Protodeboronation Product (2-Fluoro-5-propoxyphenylene): This impurity arises from the reaction of the organolithium intermediate or the boronic acid with a proton source (e.g., water, acidic protons). To minimize its formation, maintain strictly anhydrous conditions throughout the reaction and during workup until the boronic acid is stable.

    • Homocoupling Product (Biphenyl derivative): This impurity is formed by the coupling of two aryl groups. While more common in palladium-catalyzed reactions, it can also occur in organolithium-based syntheses. Running the reaction at the recommended low temperatures can help reduce the formation of this byproduct.

    • Starting Material (1-bromo-2-fluoro-5-propoxybenzene): Incomplete reaction will result in the presence of the starting material in the crude product. Ensure sufficient reaction time and the use of an accurately determined amount of n-BuLi.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify this compound from the identified impurities. What are the recommended purification methods?

  • Answer: The purification of arylboronic acids can be challenging due to their physical properties. Here are some effective methods:

    • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH). This allows for their separation from neutral organic impurities. The aqueous layer containing the boronate salt can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid.[1]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find the optimal conditions.

    • Column Chromatography: While sometimes tricky due to the polarity of boronic acids, column chromatography on silica gel can be used for purification. It is sometimes beneficial to use silica gel that has been treated with boric acid to reduce the Lewis basicity of the silica and prevent over-adsorption of the boronic acid.[2]

    • Formation of a Diethanolamine Adduct: Boronic acids can form crystalline adducts with diethanolamine. These adducts can often be easily purified by recrystallization and then the pure boronic acid can be liberated by treatment with acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route involves the ortho-lithiation of 1-bromo-2-fluoro-5-propoxybenzene followed by borylation with a trialkyl borate, such as triisopropyl borate. This method is widely used for the synthesis of various arylboronic acids.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.

  • Temperature Control: Low temperatures (-78 °C) are essential for the stability of the organolithium intermediate.

  • Stoichiometry of Reagents: Accurate determination of the concentration of n-butyllithium is crucial for achieving high yields and minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be quenched with a proton source (e.g., methanol) and then analyzed to check for the consumption of the starting material.

Q4: What are the typical storage conditions for this compound?

A4: this compound, like many boronic acids, can be sensitive to heat and moisture. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound Before and After Purification

ImpurityStructureTypical % in Crude Product% After Acid-Base Extraction & Recrystallization
2-Fluoro-5-propoxyphenylene2-Fluoro-5-propoxyphenylene5 - 15%< 0.5%
Biphenyl DerivativeBiphenyl Derivative1 - 5%< 0.1%
1-bromo-2-fluoro-5-propoxybenzene1-bromo-2-fluoro-5-propoxybenzene2 - 10%< 0.2%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted fluorophenylboronic acid.[1]

Materials:

  • 1-bromo-2-fluoro-5-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-bromo-2-fluoro-5-propoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 1 M NaOH.

  • Separate the layers and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl until a white precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start 1-bromo-2-fluoro-5-propoxybenzene lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation borylation Borylation (Triisopropyl borate, -78°C) lithiation->borylation protodeboronation Protodeboronation Product lithiation->protodeboronation Side Reaction hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis homocoupling Homocoupling Product borylation->homocoupling Side Reaction crude_product Crude Product hydrolysis->crude_product extraction Acid-Base Extraction crude_product->extraction starting_material Unreacted Starting Material recrystallization Recrystallization extraction->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

impact of water on 2-Fluoro-5-propoxyphenylboronic acid reaction stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-5-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent, with a particular focus on the impact of water on its reaction stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in aqueous reaction conditions?

A1: The main stability concern for this compound, like many arylboronic acids, is its susceptibility to protodeboronation. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-4-propoxybenzene as a byproduct and a reduction in the yield of the desired product.[1][2] This process is often accelerated in the presence of water, especially under basic conditions.[1][2][3]

Q2: How do the substituents on this compound influence its stability in the presence of water?

A2: The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of the boronic acid.

  • 2-Fluoro group: The fluorine atom is an electron-withdrawing group. Electron-withdrawing groups can increase the rate of base-catalyzed protodeboronation by stabilizing a transient aryl anion intermediate.[2]

  • 5-Propoxy group: The propoxy group is an electron-donating group. Generally, electron-donating groups can either stabilize the boronic acid or have a more complex influence on the rate of protodeboronation depending on the specific reaction conditions and the dominant mechanistic pathway.[4][5]

The combined effect of these two groups suggests that while the fluorine atom may increase the susceptibility to protodeboronation, the propoxy group might offer some degree of stabilization. Careful optimization of reaction conditions is therefore critical.

Q3: Can a small amount of water be beneficial in my reaction?

A3: In some Suzuki-Miyaura coupling reactions, a small amount of water can be advantageous. It can help to dissolve inorganic bases, such as potassium carbonate or potassium phosphate, which are often used in these reactions.[6] This can lead to an increased reaction rate. However, the amount of water must be carefully controlled, as excess water will promote the undesired protodeboronation.[3]

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to protect it from moisture and air. Boronic acids can undergo dehydration to form boroxines, which are cyclic anhydrides. While this process is often reversible in the presence of water, it is best to minimize exposure to moisture to ensure the reagent's integrity.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Major Byproduct

If you are observing a low yield of your desired coupled product and detecting a significant amount of 1-fluoro-4-propoxybenzene, it is highly likely that protodeboronation is the primary issue.

Troubleshooting Steps:

  • Minimize Water Content:

    • Use anhydrous solvents. Ensure solvents are properly dried and stored over molecular sieves.

    • Dry all glassware thoroughly before use.

    • Use freshly opened or properly stored reagents.

  • Optimize the Base:

    • Strong bases can accelerate protodeboronation.[3] Consider using a weaker base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH).

    • Use the minimum effective amount of base.

  • Protect the Boronic Acid:

    • Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[7]

  • Reaction Temperature and Time:

    • Lower the reaction temperature. Higher temperatures can increase the rate of protodeboronation.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor degradation.

Issue 2: Inconsistent Reaction Results

Inconsistent yields can often be traced back to variations in the amount of water present in the reaction mixture.

Troubleshooting Steps:

  • Standardize Solvent and Reagent Handling:

    • Develop a consistent protocol for drying solvents and handling reagents to ensure a reproducible level of water in each reaction.

    • If a co-solvent system with water is used, ensure the ratio of organic solvent to water is precisely controlled.

  • Inert Atmosphere:

    • Ensure a proper inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. This prevents the introduction of atmospheric moisture.

Data Presentation

Table 1: Impact of Reaction Conditions on Protodeboronation

ParameterCondition Favoring Desired CouplingCondition Favoring ProtodeboronationRationale
Water Content Minimal or controlled amountHigh/uncontrolled amountWater is a reactant in the protodeboronation pathway.[1]
Base Strength Weaker base (e.g., K₂CO₃, K₃PO₄)Stronger base (e.g., NaOH, KOH)Strong bases accelerate the formation of the more reactive boronate anion, which is prone to protodeboronation.[3]
Temperature Lower effective temperatureHigher temperaturesIncreased temperature can accelerate the rate of the undesired protodeboronation reaction.
Reaction Time Minimized (monitor for completion)ProlongedLonger exposure to reaction conditions increases the extent of boronic acid degradation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water 10:1).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware B Add Aryl Halide, Boronic Acid, Base A->B C Inert Atmosphere (Ar/N2 Purge) B->C D Add Catalyst & Degassed Solvent C->D E Heat & Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Purification (Chromatography) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

protodeboronation_pathway BA This compound (Ar-B(OH)2) Boronate Boronate Anion (Ar-B(OH)3-) BA->Boronate + Base Boronate->BA - Base Byproduct Protodeboronation Product (1-Fluoro-4-propoxybenzene) Ar-H Boronate->Byproduct + H2O Base Base (e.g., OH-) Water Water (H2O) troubleshooting_tree Start Low Reaction Yield? CheckByproduct Is 1-Fluoro-4-propoxybenzene the major byproduct? Start->CheckByproduct Yes OtherIssue Investigate Other Issues: - Catalyst activity - Reagent purity - Reaction temperature Start->OtherIssue No Protodeboronation High Probability of Protodeboronation CheckByproduct->Protodeboronation Yes CheckByproduct->OtherIssue No ReduceWater Use Anhydrous Solvents Protodeboronation->ReduceWater ChangeBase Switch to a Weaker Base (e.g., K2CO3) Protodeboronation->ChangeBase ProtectBA Use a Boronate Ester (e.g., Pinacol Ester) Protodeboronation->ProtectBA

References

Technical Support Center: Filtration of Palladium Residues Using Celite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium residues from reaction mixtures using Celite. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the filtration of palladium residues using Celite, offering potential causes and step-by-step solutions.

Issue 1: Incomplete Removal of Palladium After Celite Filtration

  • Symptom: The filtrate remains black, grey, or has a brownish/orange tint. Analysis of the product (e.g., by ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Fine Palladium Particles 1. Use a Finer Filter Medium: Switch from standard filter paper to one with a finer porosity or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite Bed: Ensure the Celite bed is compact and sufficiently thick (typically 1-2 cm). Pre-wetting the Celite pad with the reaction solvent can help prevent cracking.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite pad.[1]
Soluble Palladium Species 1. Alternative Removal Method: Celite filtration is most effective for heterogeneous palladium. For soluble palladium, consider using palladium scavengers, precipitation, or chromatography.[1][2][3] 2. Induce Precipitation: Attempt to precipitate soluble palladium by adding an anti-solvent before filtration.[1]
Colloidal Palladium 1. Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter.[4] 2. Adsorption: Treat the solution with activated carbon to adsorb the colloidal palladium prior to Celite filtration.[1][4]
Improperly Packed Celite Bed 1. Ensure Proper Packing: An improperly packed Celite bed can lead to channeling, allowing palladium particles to bypass the filter. Ensure the bed is level and compact.[4]

Issue 2: Low Product Yield After Filtration

  • Symptom: The yield of the desired product is significantly lower than expected after the filtration process.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Product Adsorption 1. Thorough Washing: Wash the Celite filter cake extensively with fresh solvent to recover any adsorbed product.[3][5] 2. Solvent Selection: Use a solvent in which your product is highly soluble to minimize adsorption to the Celite.[3]
Product Precipitation on Filter 1. Dilute the Reaction Mixture: Diluting the reaction mixture with a suitable solvent can prevent the product from precipitating on the filter.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Celite and how does it aid in palladium removal?

A1: Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It functions as a filter aid by forming a porous cake on the filter medium. This porous layer traps fine particles, such as palladium on carbon (Pd/C), that would otherwise pass through the filter paper.[1][2]

Q2: When is Celite filtration the most appropriate method for palladium removal?

A2: Celite filtration is most effective for removing heterogeneous palladium catalysts, such as Pd/C, or palladium that has precipitated out of the solution as palladium black.[2][4][6] It is not effective for removing soluble palladium species.[1][2][4]

Q3: How do I prepare a Celite pad for filtration?

A3: To prepare a Celite pad, place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) over the filter paper. Gently press down to create a level and compact bed. It is also recommended to pre-wet the Celite pad with the solvent being used in the reaction to prevent the bed from cracking during filtration.[1][2]

Q4: Can I reuse the palladium catalyst after filtering it with Celite?

A4: Yes, heterogeneous catalysts like Pd/C can often be recovered from the Celite filter cake, washed, and potentially reused.[1]

Experimental Protocol: Palladium Removal via Celite Filtration

This protocol outlines a general procedure for the removal of heterogeneous palladium catalysts using Celite filtration.

  • Reaction Quenching and Dilution:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to decrease its viscosity.[2][5]

  • Preparation of the Celite Pad:

    • Select a Büchner or sintered glass funnel appropriate for the volume of the reaction mixture.

    • Place a piece of filter paper of the correct size in the funnel.

    • Add a 1-2 cm layer of Celite onto the filter paper.

    • Gently compact the Celite to form a level bed.

    • Pre-wet the Celite pad with the solvent used for dilution.[1][2]

  • Filtration:

    • Slowly pour the diluted reaction mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.[1]

  • Washing:

    • Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[5]

  • Collection and Concentration:

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure to obtain the crude product, now free of the heterogeneous palladium catalyst.[5]

Data Presentation

The efficiency of palladium removal can vary significantly based on the chosen method. While Celite filtration is excellent for heterogeneous catalysts, other methods are required for soluble palladium.

MethodTypical Palladium Removal EfficiencyNotes
Celite Filtration >95% for heterogeneous PdIneffective for soluble palladium.[1][2][4]
Activated Carbon Variable, can be >90%Risk of product adsorption, leading to yield loss.[3]
Palladium Scavengers Can reduce Pd to low ppm levelsMore selective than activated carbon; effectiveness depends on the scavenger and palladium species.[6]
Chromatography Can achieve very low ppm levelsMay be less practical for large-scale reactions.[2]

Visualizations

Experimental Workflow for Palladium Removal using Celite Filtration

G Workflow for Heterogeneous Palladium Removal A Reaction Mixture (with Heterogeneous Pd) B Dilute with Suitable Solvent A->B D Filter Mixture through Celite Pad B->D C Prepare Celite Pad (1-2 cm thick) C->D E Wash Celite Pad with Fresh Solvent D->E F Combine Filtrate and Washings D->F E->F G Concentrate Under Reduced Pressure F->G H Purified Product (Low Heterogeneous Pd) G->H G Decision Tree for Palladium Removal A Is the Palladium Residue Homogeneous or Heterogeneous? B Heterogeneous (e.g., Pd/C) A->B Heterogeneous C Homogeneous (Soluble) A->C Homogeneous D Celite Filtration B->D E Consider Scavengers, Precipitation, or Chromatography C->E

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Fluoro-5-propoxyphenylboronic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: I am observing a significant amount of a homocoupled byproduct (a symmetrical biaryl derived from this compound). What are the primary causes?

A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][3] Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, need to be reduced in situ to the active Pd(0) species, a process that can be accompanied by the undesired homocoupling of the boronic acid.[2][4]

Q2: My reaction is not going to completion, and I see both starting material and the homocoupled byproduct. What should I investigate first?

A2: When a Suzuki coupling reaction is sluggish and produces byproducts, the first parameters to assess are the activity of your catalyst and the reaction atmosphere.[5] Ensure your palladium source and ligand are active and that the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen contamination, which can lead to both catalyst decomposition and homocoupling.[1][5] Rigorously degassing your solvent is a critical first step.[1][6]

Q3: I have tried degassing my solvent, but I still observe homocoupling. What other reaction parameters can I modify?

A3: If homocoupling persists after ensuring an inert atmosphere, you should consider the following:

  • Palladium Source: Switch from a Pd(II) source to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, as they can directly enter the catalytic cycle without a reduction step that can promote homocoupling.[4] Alternatively, using advanced precatalysts like Buchwald's G3 and G4 can also minimize side reactions by efficiently generating the active Pd(0) species.[4]

  • Ligands: Employ bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos).[4] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling.[4]

  • Base Selection: The choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[4]

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[4]

  • Boronic Acid Addition: Adding the boronic acid solution dropwise over a period of 30-60 minutes can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Frequently Asked Questions (FAQs)

Q1: How does the choice of palladium source affect homocoupling?

A1: The palladium source significantly impacts homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly facilitate homocoupling as they require reduction to the active Pd(0) state. This reduction can occur through the homocoupling of two boronic acid molecules.[2][4] In contrast, Pd(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) do not require this reduction step and can directly enter the desired catalytic cycle, thus minimizing the homocoupling side reaction.[4]

Q2: What is the role of ligands in minimizing homocoupling?

A2: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling, it is recommended to use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] Their steric hindrance can obstruct the formation of intermediates that lead to the homocoupling byproduct, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[4]

Q3: How does the choice of base influence the formation of homocoupling byproducts?

A3: The base is essential for activating the boronic acid for transmetalation.[7] However, an inappropriate choice can increase the rate of homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4] The optimal base is often substrate-dependent and may require screening.[4]

Q4: Can the reaction temperature and solvent affect the extent of homocoupling?

A4: Yes, both temperature and solvent are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[4] The reaction temperature should be optimized; while higher temperatures can increase the rate of the desired reaction, excessive heat can lead to catalyst decomposition and potentially increase the rate of side reactions.[1]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following table summarizes the general effects of various reaction parameters on the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

ParameterCondition Favoring Low HomocouplingCondition Favoring High HomocouplingRationale
Atmosphere Rigorously inert (Nitrogen or Argon)Presence of OxygenOxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2][6]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂)Pd(II) sources can be reduced by the boronic acid, causing homocoupling.[2][4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Less bulky or easily oxidized ligandsBulky ligands sterically hinder the formation of homocoupling intermediates.[4]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong bases (e.g., NaOH)Strong bases can accelerate the decomposition of boronic acids and promote side reactions.[4]
Solvent Aprotic solvents (e.g., 1,4-dioxane, Toluene, THF)Protic or overly polar solvents (in some cases)Solvent choice affects the solubility and reactivity of the catalyst and reagents.[4]
Boronic Acid Addition Slow, dropwise additionRapid, single-portion additionSlow addition keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.[4]

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.

1. Reagent Preparation and Degassing:

  • In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask with a septum and thoroughly degas the solid mixture by evacuating and backfilling with an inert gas (Nitrogen or Argon) at least three times.

  • Prepare a degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture) by bubbling an inert gas through it for at least 30 minutes.

2. Reaction Setup:

  • Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the reagents via a syringe.

  • In a separate vial, dissolve the palladium precatalyst (e.g., a Pd(0) source like Pd₂(dba)₃ or a suitable Buchwald precatalyst, 1-2 mol%) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[1][5]

Visualizations

Troubleshooting_Workflow start Start: Homocoupling Observed degas Is the reaction rigorously degassed? start->degas yes_degas Yes degas->yes_degas Yes no_degas No degas->no_degas No catalyst What is the Palladium source? yes_degas->catalyst fix_degas Action: Improve degassing procedure (e.g., sparging, freeze-pump-thaw) no_degas->fix_degas fix_degas->degas pd_ii Pd(II) (e.g., Pd(OAc)2) catalyst->pd_ii pd_0 Pd(0) or Precatalyst catalyst->pd_0 change_catalyst Action: Switch to a Pd(0) source or a modern precatalyst. pd_ii->change_catalyst ligand Is the ligand appropriate? (bulky, electron-rich) pd_0->ligand change_catalyst->ligand yes_ligand Yes ligand->yes_ligand Yes no_ligand No ligand->no_ligand No base Is the base optimal? yes_ligand->base change_ligand Action: Use a bulky, electron-rich phosphine ligand (e.g., SPhos). no_ligand->change_ligand change_ligand->base strong_base Strong Base (e.g., NaOH) base->strong_base weak_base Weaker Base (e.g., K3PO4) base->weak_base change_base Action: Switch to a weaker inorganic base. strong_base->change_base end Homocoupling Minimized weak_base->end change_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.[3]

Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L_n oxidative_addition Oxidative Addition pd0_s->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'B(OH)2 Base ar_pd_ar_prime Ar-Pd(II)(Ar')L_n transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0_s product Ar-Ar' (Product) reductive_elimination->product pd0_h Pd(0)L_n oxidation Oxidation pd0_h->oxidation O2 pd_ii_h Pd(II)L_n oxidation->pd_ii_h transmetalation_1 Transmetalation pd_ii_h->transmetalation_1 Ar'B(OH)2 ar_pd_bor Ar'-Pd(II)(B(OH)2)L_n transmetalation_1->ar_pd_bor transmetalation_2 Transmetalation ar_pd_bor->transmetalation_2 Ar'B(OH)2 ar_pd_ar_homo Ar'-Pd(II)(Ar')L_n transmetalation_2->ar_pd_ar_homo reductive_elimination_h Reductive Elimination ar_pd_ar_homo->reductive_elimination_h reductive_elimination_h->pd0_h homocoupling_product Ar'-Ar' (Byproduct) reductive_elimination_h->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.[1]

References

Technical Support Center: Suzuki Reaction Workup with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the workup procedure of Suzuki-Miyaura cross-coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki reaction?

A typical aqueous workup procedure involves quenching the reaction, followed by extraction and purification. The goal is to separate the desired biaryl product from unreacted starting materials, the palladium catalyst, ligands, base, and boronic acid-related byproducts.

Experimental Protocol: General Aqueous Workup

  • Quenching: Once the reaction is complete (monitored by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., ethyl acetate, toluene, or dichloromethane). Shake the funnel vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with:

    • Water to remove water-soluble inorganic salts.

    • An aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid.

    • Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel or recrystallization.[1]

Q2: I have a significant amount of unreacted boronic acid in my crude product. How can I remove it effectively?

Unreacted boronic acid can often be removed with a basic aqueous wash. The base deprotonates the boronic acid to form a water-soluble boronate salt, which is then extracted into the aqueous layer.

Experimental Protocol: Basic Wash for Boronic Acid Removal

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash with the basic solution if necessary (monitor by TLC).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Data Presentation: Comparison of Basic Wash Solutions

Basic Wash Solution (1M)Boronic Acid Impurity Remaining (%)Product Yield (%)
Sodium Hydroxide (NaOH)< 2%92%
Potassium Carbonate (K₂CO₃)3-5%94%
Sodium Bicarbonate (NaHCO₃)10-15%95%

*Illustrative data based on typical laboratory outcomes. Actual results may vary depending on the specific boronic acid and product.

Q3: My product is contaminated with a black solid, which I suspect is palladium. How can I remove the palladium catalyst?

Residual palladium can be removed by filtration through celite, treatment with a metal scavenger, or by performing a specific aqueous wash.

Experimental Protocol: Palladium Removal using Filtration

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent.

  • Pass the mixture through a pad of celite in a sintered glass funnel.

  • Wash the celite pad with additional organic solvent to ensure all the product is collected.

  • The palladium catalyst should be retained on the celite pad.

Experimental Protocol: Palladium Removal using a Scavenger

  • After the initial workup (extraction and washing), dissolve the crude product in a suitable organic solvent.

  • Add a palladium scavenger, such as Biotage® MP-TMT, according to the manufacturer's instructions.

  • Stir the mixture at room temperature for several hours or overnight.

  • Filter off the scavenger resin and wash it with the organic solvent.

  • Concentrate the filtrate to obtain the product with reduced palladium content.

Data Presentation: Comparison of Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Biotage® MP-TMT500-800< 10> 95%[2]
Activated Carbon22392082%[3]
Si-Thiol~1000< 50> 90%

Troubleshooting Guides

Problem: Low Product Yield After Workup

Possible Cause Troubleshooting Step
Product Loss During Extraction - Ensure the extraction solvent is appropriate for your product's polarity. - Perform multiple extractions (3x with smaller volumes is better than 1x with a large volume). - Check the pH of the aqueous layer; your product might be partitioning into it if it has acidic or basic functionality.
Product Degradation - If your product is sensitive to the basic wash, use a milder base (e.g., NaHCO₃) or a shorter wash time. - Avoid prolonged exposure to strong acids or bases during the workup.
Incomplete Reaction - Before workup, ensure the reaction has gone to completion using a monitoring technique like TLC or LC-MS.

Problem: Presence of Homocoupled Boronic Acid Byproduct

Possible Cause Troubleshooting Step
Oxygen in the Reaction - Ensure proper degassing of solvents and sparging of the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.[3][4]
Presence of Pd(II) Species - If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.
Excess Boronic Acid - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.

Visualizations

Experimental Workflow for Suzuki Reaction Workup

G Experimental Workflow for Suzuki Reaction Workup A Reaction Completion B Cool to Room Temperature A->B C Aqueous Quench (e.g., H2O, NH4Cl) B->C D Extraction with Organic Solvent C->D E Separate Organic Layer D->E F Wash with Water E->F G Wash with Base (e.g., 1M NaOH) F->G H Wash with Brine G->H I Dry over Anhydrous Salt (e.g., Na2SO4) H->I J Filter and Concentrate I->J K Purification (e.g., Column Chromatography) J->K L Pure Product K->L G Troubleshooting Impurity Removal Impurity Impurity Detected in Crude Product? Boronic_Acid Is it Unreacted Boronic Acid? Impurity->Boronic_Acid Yes Palladium Is it Palladium Catalyst? Impurity->Palladium No Boronic_Acid->Palladium No Wash_Base Perform Basic Aqueous Wash Boronic_Acid->Wash_Base Yes Other Other Impurity Palladium->Other No Scavenger Use Palladium Scavenger or Celite Filtration Palladium->Scavenger Yes Chromatography Optimize Column Chromatography Other->Chromatography Pure Pure Product Wash_Base->Pure Scavenger->Pure Chromatography->Pure

References

Technical Support Center: 2-Fluoro-5-propoxyphenylboronic acid in Scale-Up Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 2-Fluoro-5-propoxyphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields and a significant amount of 2-fluoro-5-propoxybenzene as a byproduct. What is the likely cause and how can I mitigate it?

A1: The primary issue is likely protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly prevalent with ortho-fluorinated aryl boronic acids under the basic and often heated conditions of a Suzuki-Miyaura coupling.[1][3] The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to this undesired reaction.

To mitigate protodeboronation, consider the following strategies:

  • Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2][4] If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[2]

  • Use a Milder Base: Strong bases can promote the undesired side reaction.[2] Switching to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[4]

  • Employ Anhydrous Conditions: The presence of excess water can facilitate protodeboronation.[4] Using anhydrous solvents and ensuring all reagents are dry is recommended.[4]

  • Consider a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from degradation until the catalytic cycle.[4]

Q2: I am observing significant homocoupling of this compound. What are the potential causes and solutions?

A2: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions.[4]

Here are some troubleshooting steps:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed with an inert gas (e.g., argon or nitrogen) prior to use.[4]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere to prevent oxygen ingress.[4]

  • Catalyst Choice: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source, such as Pd(PPh₃)₄, which may reduce the propensity for homocoupling.[4]

Q3: What are the best practices for solvent selection when scaling up reactions with this compound?

A3: Solvent choice is critical for both solubility of reactants and for minimizing side reactions. For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and mixtures of organic solvents with water.[5] When scaling up, consider the following:

  • Solubility: Ensure that this compound, the coupling partner, and the base are all sufficiently soluble in the chosen solvent system at the reaction temperature.

  • Degassing: As mentioned, thorough degassing is crucial to prevent oxygen-mediated side reactions.

  • Water Content: While some water is often necessary to facilitate the catalytic cycle, excess water can promote protodeboronation.[4] The optimal ratio of organic solvent to water should be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst or ligand.- Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation.[4]
Inefficient transmetalation.- Optimize the base; a weaker base may be needed to prevent boronic acid decomposition while still promoting the reaction.[4]
Poor quality of boronic acid.- Verify the purity of the this compound using analytical techniques like NMR.
Significant Protodeboronation Presence of excess water and/or strong base.- Use anhydrous solvents and ensure reagents are dry.- Switch to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4]
High reaction temperature.- Attempt the reaction at a lower temperature for a longer duration.[2][4]
Significant Homocoupling Presence of oxygen.- Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas.[4]
Use of a Pd(II) precatalyst.- Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[4]
Formation of Multiple Unidentified Byproducts Impure starting materials.- Verify the purity of all starting materials.- Consider recrystallization or chromatography of the starting materials if necessary.

Data Presentation: Reaction Conditions for Analogous 2-Fluoro Substituted Phenylboronic Acids

Disclaimer: The following data is for analogous 2-fluoro substituted phenylboronic acids and is provided as a reference. Optimal conditions for this compound may vary and should be determined experimentally.

Aryl Halide Boronic Acid Analog Catalyst / Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[3]
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1) / XPhosK₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[3]
4-Chlorobenzonitrile2-PyridylboronatePd₂dba₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane11012-2473[6]
4-Chloroanisole2-PyridylboronatePd₂dba₃ (1.5) / Ligand 2 (3.0)KF (3.0)Dioxane11012-2478[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Palladium Precatalyst at Room Temperature (Adapted from a protocol for 2,5-difluorophenylboronic acid)[1]

This protocol is designed to minimize protodeboronation by using a highly active precatalyst that allows the reaction to proceed at room temperature.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide and this compound.

  • Add the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature and monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a Traditional Catalyst System at Elevated Temperature (General Procedure)[5]

This protocol uses a more traditional catalyst system and may require optimization of the temperature to balance reaction rate and protodeboronation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent (5-10 mL).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield and/or High Protodeboronation step1 Lower Reaction Temperature start->step1 step2 Use Milder Base (e.g., K3PO4, Cs2CO3) step1->step2 step3 Ensure Anhydrous Conditions step2->step3 step4 Consider Boronate Ester step3->step4 end_success Problem Resolved step4->end_success Yes end_fail Further Optimization Needed step4->end_fail No

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the NMR Characterization of 2-Fluoro-5-propoxyphenylboronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2-Fluoro-5-propoxyphenylboronic acid. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a representative analysis based on structurally similar compounds to illustrate the key NMR characteristics. The methodologies and comparative data herein serve as a valuable resource for the characterization of this class of compounds.

Comparative NMR Data of Substituted Phenylboronic Acids

The following table summarizes typical NMR spectral data for phenylboronic acid and representative fluoro- and alkoxy-substituted analogs. This data provides a baseline for predicting the spectral features of this compound.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)11B NMR (δ, ppm)
Phenylboronic Acid 7.4-7.5 (m, 2H), 7.5-7.6 (m, 1H), 8.0-8.1 (m, 2H), 8.2 (s, 2H, B(OH)₂)127.8, 130.1, 134.8N/A~30
2-Fluorophenylboronic Acid 7.1-7.3 (m, 2H), 7.4-7.5 (m, 1H), 7.8-7.9 (m, 1H), 8.2 (s, 2H, B(OH)₂)116.2 (d, J=23 Hz), 124.9 (d, J=4 Hz), 131.9 (d, J=2 Hz), 135.8 (d, J=15 Hz), 164.1 (d, J=251 Hz)-113 to -118~29
3-Methoxyphenylboronic Acid 6.9-7.0 (m, 1H), 7.1-7.2 (m, 1H), 7.3-7.4 (m, 1H), 7.5-7.6 (m, 1H), 3.8 (s, 3H, OCH₃), 8.1 (s, 2H, B(OH)₂)55.2, 115.1, 118.9, 126.5, 129.5, 159.8N/A~30
4-Fluorophenylboronic Acid 7.1-7.2 (t, J=8.6 Hz, 2H), 7.9-8.0 (dd, J=8.6, 5.7 Hz, 2H), 8.2 (s, 2H, B(OH)₂)115.5 (d, J=22 Hz), 136.9 (d, J=9 Hz), 164.5 (d, J=250 Hz)-108 to -112~30

Note: The chemical shifts (δ) and coupling constants (J) are approximate and can vary depending on the solvent, concentration, and instrument.

Experimental Protocols for NMR Characterization

A comprehensive NMR analysis of a substituted phenylboronic acid like this compound requires a suite of experiments.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to their polarity and the observability of the B(OH)₂ protons.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

2. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds.

  • Key Observations: Integration of aromatic and aliphatic protons, coupling patterns (multiplicity), and coupling constants (J-values) to determine proton connectivity. The B(OH)₂ protons typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Key Observations: Chemical shifts of aromatic and aliphatic carbons. Carbons directly bonded to fluorine will exhibit large ¹JCF coupling constants, providing valuable structural information. The carbon attached to the boron atom may be broad and difficult to observe due to quadrupolar relaxation of the boron nucleus.

4. ¹⁹F NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment, often proton-decoupled.

  • Spectral Width: A wide spectral width may be necessary initially (e.g., +50 to -250 ppm) and then narrowed.

  • Reference: An external reference like CFCl₃ (0 ppm) or an internal reference can be used.

  • Key Observations: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Coupling to nearby protons (JHF) can provide further structural confirmation.

5. ¹¹B NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: A wide spectral width (e.g., +100 to -100 ppm) is recommended.

  • Reference: BF₃·OEt₂ is a common external reference.

  • Key Observations: The chemical shift of the boron atom is indicative of its coordination state. For trigonal planar boronic acids, a single broad signal is typically observed in the range of +28 to +33 ppm.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the comprehensive NMR characterization of a substituted phenylboronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation prep Dissolve Compound in Deuterated Solvent H1_NMR 1H NMR prep->H1_NMR C13_NMR 13C NMR prep->C13_NMR F19_NMR 19F NMR prep->F19_NMR B11_NMR 11B NMR prep->B11_NMR analyze_H1 Analyze Chemical Shifts, Integrals, and Couplings H1_NMR->analyze_H1 analyze_C13 Analyze Chemical Shifts and C-F Couplings C13_NMR->analyze_C13 analyze_F19 Analyze Chemical Shift and F-H Couplings F19_NMR->analyze_F19 analyze_B11 Confirm Boron Coordination State B11_NMR->analyze_B11 structure Propose/Confirm Structure analyze_H1->structure analyze_C13->structure analyze_F19->structure analyze_B11->structure

NMR Characterization Workflow

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Fluoro-5-propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Fluoro-5-propoxyphenylboronic acid and its derivatives, complete with experimental data and detailed protocols to aid in method selection and implementation.

Boronic acids are vital building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The accurate and sensitive analysis of these compounds is crucial for reaction monitoring, impurity profiling, and ensuring the quality of final products. However, their analysis by mass spectrometry presents unique challenges, primarily due to their propensity to form cyclic anhydrides known as boroxines, which can complicate spectral interpretation. This guide explores various mass spectrometric approaches to effectively analyze this compound derivatives, offering solutions to overcome these analytical hurdles.

A Comparative Look at Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. The most common methods, Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI), each offer distinct advantages and disadvantages.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Electron Ionization (EI)
Principle Soft ionization of molecules from a liquid solution.Soft ionization of molecules from a solid matrix using a laser.Hard ionization in the gas phase by electron impact.
Sample State LiquidSolid (co-crystallized with a matrix)Gas/Vapor
Derivatization Often not required, but can improve sensitivity.Derivatization can be beneficial; some matrices can act as derivatizing agents.Typically requires derivatization to increase volatility and thermal stability.
Typical Analytes Polar and non-volatile compounds.Large biomolecules, but also suitable for smaller molecules.Volatile and thermally stable compounds.
Fragmentation Minimal, primarily producing protonated or deprotonated molecules.Generally soft, but some fragmentation can occur.Extensive fragmentation, providing detailed structural information.
Advantages Suitable for direct analysis from liquid chromatography (LC-MS). High sensitivity.High tolerance to salts and buffers.Reproducible fragmentation patterns for library matching.
Disadvantages Ion suppression effects. Formation of adducts can complicate spectra.Matrix interference can be an issue.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols for Robust Analysis

To achieve reliable and reproducible results, meticulous sample preparation and optimized instrumental parameters are essential. Below are detailed protocols for the most common mass spectrometric workflows for analyzing this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This is often the preferred method for the direct analysis of boronic acids without derivatization.[1][2]

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent, such as acetonitrile or methanol.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • For positive ion mode, add 0.1% formic acid to the mobile phase to promote protonation. For negative ion mode, 0.1% ammonium hydroxide can be used.[3]

Instrumentation and Parameters:

  • Liquid Chromatograph: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile with an appropriate additive (e.g., formic acid).

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode to identify the molecular ion and key adducts. Tandem MS (MS/MS) can be used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Due to the low volatility and thermal lability of boronic acids, derivatization is mandatory for GC-MS analysis.[3][4] Silylation is a common derivatization strategy.

Derivatization (Silylation):

  • In a dry vial, dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[3]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[3]

Instrumentation and Parameters:

  • Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.[3]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[3]

  • Ionization Source: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Scan mode over a mass range of m/z 50-550.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

MALDI-MS can be a rapid and sensitive technique for boronic acid analysis, and the matrix itself can sometimes aid in derivatization.[5][6]

Sample Preparation:

  • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent like acetonitrile.[3][5]

  • Dissolve the boronic acid derivative in the same solvent.

  • Mix the analyte and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Instrumentation and Parameters:

  • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

  • Polarity: Positive or negative ion mode.

  • Mass Analyzer: Time-of-Flight (TOF).

  • Data Acquisition: Acquire spectra in reflectron mode for higher resolution.

Understanding the Fragmentation Patterns

The fragmentation of this compound is highly dependent on the ionization method used.

In ESI-MS/MS (Positive Ion Mode): In positive ion mode ESI, the molecule is likely to be observed as the protonated molecule, [M+H]⁺, or as an adduct with solvent molecules. Collision-Induced Dissociation (CID) of the protonated molecule would likely result in the following fragmentation pathways:

  • Loss of water (H₂O): A common fragmentation pathway for boronic acids.

  • Loss of the propoxy group (C₃H₇O•): Cleavage of the ether bond.

  • Loss of the entire boronic acid group (B(OH)₂•): Cleavage of the C-B bond.

In EI-MS (of a TMS-derivatized compound): Electron ionization of the silylated derivative will lead to more extensive fragmentation. The molecular ion of the derivatized compound would be observed, and key fragments would likely include:

  • Loss of a methyl group (CH₃•): From a trimethylsilyl (TMS) group.

  • Cleavage of the C-B bond: Resulting in ions corresponding to the aromatic ring and the silylated boronic acid moiety.

  • Fragmentation of the propoxy group: Loss of propylene (C₃H₆).

Table of Predicted Key Fragments for this compound (MW: 197.99 g/mol ):

IonizationPrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
ESI (+)199.0 [M+H]⁺181.0H₂O
ESI (+)199.0 [M+H]⁺141.0C₃H₆O
ESI (+)199.0 [M+H]⁺154.0B(OH)₃
EI (TMS deriv.)342.1 [M]⁺•327.1CH₃•
EI (TMS deriv.)342.1 [M]⁺•197.1(CH₃)₃SiOB(OSi(CH₃)₃)•
EI (TMS deriv.)342.1 [M]⁺•300.1C₃H₆

Visualizing the Analytical Workflow and Fragmentation

To further clarify the analytical process, the following diagrams illustrate the general workflow for LC-MS analysis and a proposed fragmentation pathway.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute with Mobile Phase dissolve->dilute inject Inject into LC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detect Molecular Ion analyze->detect fragment Perform MS/MS detect->fragment interpret Interpret Spectra fragment->interpret

Caption: General workflow for the LC-MS analysis of this compound derivatives.

fragmentation cluster_frags Fragment Ions M [M+H]⁺ m/z 199.0 frag1 [M+H - H₂O]⁺ m/z 181.0 M->frag1 - H₂O frag2 [M+H - C₃H₆O]⁺ m/z 141.0 M->frag2 - C₃H₆O frag3 [M+H - B(OH)₃]⁺ m/z 154.0 M->frag3 - B(OH)₃

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Conclusion

The mass spectrometric analysis of this compound and its derivatives can be effectively achieved through several techniques. For direct and rapid analysis, LC-MS with electrospray ionization is a powerful tool. When detailed structural elucidation through fragmentation is required, GC-MS with prior derivatization offers a robust alternative. MALDI-MS provides a high-throughput option, particularly for screening purposes. By understanding the principles of each technique and implementing the appropriate experimental protocols, researchers can confidently characterize these important synthetic intermediates, ensuring the quality and integrity of their drug discovery and development programs.

References

A Comparative Guide to Monitoring the Suzuki-Miyaura Coupling of 2-Fluoro-5-propoxyphenylboronic Acid via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of reaction kinetics is paramount for optimizing yields, ensuring purity, and maintaining batch-to-batch consistency. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is frequently employed for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for monitoring the progress of a Suzuki-Miyaura reaction involving 2-Fluoro-5-propoxyphenylboronic acid.

A representative reaction to be monitored is the coupling of this compound with 4-bromoanisole to form 2-fluoro-5-propoxy-4'-methoxybiphenyl. A robust analytical method must be able to resolve the starting materials, intermediates, the final product, and any potential side-products.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a highly effective and versatile technique for monitoring the progress of this reaction. The method's ability to separate compounds based on their polarity makes it ideal for resolving the boronic acid starting material, the aryl halide, and the more nonpolar biphenyl product.

Proposed HPLC Method

A robust starting point for an HPLC method for the analysis of the reaction between this compound and 4-bromoanisole would be a reverse-phase C18 column with a gradient elution.

Experimental Protocol: RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

This method is designed to provide good separation of the relatively polar this compound from the less polar 4-bromoanisole and the significantly more nonpolar product, 2-fluoro-5-propoxy-4'-methoxybiphenyl. The acidic mobile phase helps to ensure good peak shape for the boronic acid.

Comparison of Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for reaction monitoring. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or cost-effectiveness.

Technique Advantages Disadvantages Typical Application
HPLC High resolution and sensitivity. Quantitative accuracy and precision. Amenable to automation for high-throughput screening.Can be time-consuming for single sample analysis. Requires specialized equipment and solvents.Detailed reaction kinetics, purity assessment, and quantitative analysis of reaction components.
TLC Simple, rapid, and inexpensive. Good for qualitative assessment of reaction completion.Limited resolution and sensitivity. Not suitable for quantitative analysis.Quick checks for the presence of starting materials and products.
GC High resolution for volatile compounds. Can be coupled with mass spectrometry (GC-MS) for structural identification.Boronic acids are non-volatile and require derivatization before analysis, adding a step to the workflow and potential for sample loss.Analysis of volatile byproducts or after derivatization of the main components.
NMR Provides detailed structural information. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC. Requires more expensive equipment and larger sample amounts.Mechanistic studies and structural confirmation of products and byproducts.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance of these analytical methods for the analysis of boronic acids and related compounds.

Parameter HPLC-UV TLC GC-FID (with derivatization) ¹H NMR
Limit of Detection (LOD) ~1 µg/mL~10-100 µ g/spot ~1-10 µg/mL~100 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mLN/A~5-50 µg/mL~500 µg/mL
Linearity (R²) >0.999N/A>0.99>0.99 (qNMR)
Precision (%RSD) < 2%N/A< 5%< 5% (qNMR)

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram, generated using Graphviz, illustrates the logical steps involved in monitoring the Suzuki-Miyaura coupling reaction using HPLC.

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_sampling Sampling & Quenching cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation Reactants This compound + 4-Bromoanisole + Catalyst & Base ReactionVessel Reaction at Time (t) Reactants->ReactionVessel TakeAliquot Take Aliquot ReactionVessel->TakeAliquot Quench Quench Reaction TakeAliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data PeakIntegration Peak Integration Data->PeakIntegration Quantification Quantification of Reactants & Product PeakIntegration->Quantification

Caption: Workflow for monitoring a Suzuki-Miyaura reaction via HPLC.

Logical Relationship of Analytical Choices

The selection of an analytical technique is guided by the specific information required at each stage of the research and development process.

logical_relationship cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation Start Need to Monitor Reaction Progress TLC TLC (Fast, Inexpensive) Start->TLC HPLC HPLC (Accurate, Precise) Start->HPLC NMR NMR (Detailed Structure) Start->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS GC GC (Requires Derivatization) GC->MS GC-MS

Caption: Decision tree for selecting an analytical method.

A Comparative Analysis of the Reactivity of 2-Fluoro-5-propoxyphenylboronic Acid and 2-Fluoro-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are fundamental reagents in the construction of complex biaryl structures, which are prevalent in medicinally active compounds. This guide provides a comparative analysis of the reactivity of two such reagents: 2-Fluoro-5-propoxyphenylboronic acid and 2-Fluoro-5-methoxyphenylboronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

This comparison will delve into the structural and electronic properties of each molecule, providing a basis for understanding their potential differences in reactivity. A proposed experimental protocol for a direct comparison is also outlined, accompanied by expected outcomes based on established chemical principles.

Structural and Physicochemical Properties

A summary of the key physical and chemical properties of the two boronic acids is presented below. These properties are essential for understanding the behavior of the compounds in a reaction setting.

PropertyThis compound2-Fluoro-5-methoxyphenylboronic acid
CAS Number 863248-36-6[1][2][3]406482-19-7[4]
Molecular Formula C9H12BFO3[2][3]C7H8BFO3[4][5]
Molecular Weight 197.99 g/mol [2]169.95 g/mol [4][5]
Appearance -White to off-white powder[6]
Melting Point -194-196 °C[4]

Theoretical Reactivity Comparison

The primary difference between the two molecules lies in the alkoxy substituent at the 5-position: a propoxy group versus a methoxy group. This seemingly minor variation can influence the electronic and steric environment of the boronic acid moiety, thereby affecting its reactivity in a Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: Both methoxy and propoxy groups are electron-donating through resonance, which increases the electron density on the phenyl ring. This, in turn, can enhance the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. The inductive effects of these alkyl ethers are similar, and therefore, a significant difference in electronic contribution to reactivity is not anticipated.

Steric Effects: The propoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the boronic acid functional group could potentially hinder its approach to the palladium catalyst center during the transmetalation step. This could lead to a slower reaction rate for this compound compared to its methoxy counterpart.

Based on these considerations, it is hypothesized that 2-fluoro-5-methoxyphenylboronic acid may exhibit slightly higher reactivity in Suzuki-Miyaura cross-coupling reactions due to the reduced steric hindrance of the methoxy group compared to the propoxy group.

Proposed Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivity of these two boronic acids, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol is proposed:

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura cross-coupling of this compound and 2-fluoro-5-methoxyphenylboronic acid with a common aryl halide.

Materials:

  • This compound

  • 2-fluoro-5-methoxyphenylboronic acid

  • 4-Bromoanisole (as the coupling partner)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., SPhos)

  • Cesium fluoride (CsF)

  • Toluene (anhydrous)

  • Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), SPhos (0.04 mmol), and CsF (2.0 mmol).

  • Solvent Addition: To each flask, add a mixture of toluene and dioxane (e.g., 4:1, 10 mL).

  • Degassing: Degas the reaction mixtures by bubbling with argon for 15 minutes.

  • Reaction: Place the flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the aliquot with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Analysis: Analyze the crude product by 1H NMR spectroscopy to determine the ratio of starting material to product, and by GC-MS to quantify the yield using the internal standard.

Expected Data Presentation and Visualization

The quantitative data from the proposed experiment should be summarized in a clear and concise table for easy comparison.

Table 2: Comparative Reaction Progress

Time (minutes)% Yield (this compound)% Yield (2-fluoro-5-methoxyphenylboronic acid)
15
30
60
120
240

To visualize the logical flow of the comparison, a DOT script is provided below.

G cluster_reactants Reactants cluster_comparison Basis of Comparison cluster_experiment Experimental Comparison cluster_outcome Predicted Outcome Propoxy This compound Electronic Electronic Effects Propoxy->Electronic Steric Steric Effects Propoxy->Steric Methoxy 2-fluoro-5-methoxyphenylboronic acid Methoxy->Electronic Methoxy->Steric Reaction Suzuki-Miyaura Coupling Electronic->Reaction Steric->Reaction Reactivity Comparative Reactivity Reaction->Reactivity G A Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base B Solvent Addition & Degassing A->B C Heating & Stirring B->C D Aliquoting at Time Intervals C->D E Work-up & Extraction D->E F NMR & GC-MS Analysis E->F G Data Comparison F->G

References

A Comparative Guide to 2-Fluoro-5-propoxyphenylboronic Acid and Its Non-Fluorinated Analog in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction, with substituents on the phenyl ring playing a key role in reactivity and overall yield. This guide provides an objective comparison of the performance of 2-Fluoro-5-propoxyphenylboronic acid and its non-fluorinated counterpart, 5-propoxyphenylboronic acid, in Suzuki coupling reactions, supported by experimental data and detailed methodologies.

The Impact of Fluorine Substitution in Suzuki Coupling

The introduction of a fluorine atom onto a phenylboronic acid can significantly influence its reactivity in Suzuki coupling reactions. The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which can modulate the electronic properties of the boronic acid. This can lead to faster transmetalation steps in the catalytic cycle, potentially resulting in higher yields and shorter reaction times compared to non-fluorinated analogs. However, the position of the fluorine atom is also critical, as ortho-substituents can introduce steric hindrance, which may counteract the electronic benefits.

Performance Comparison in Suzuki-Miyaura Coupling

While direct head-to-head comparative studies under identical reaction conditions for this compound and 5-propoxyphenylboronic acid are not extensively available in the public literature, we can infer their relative performance based on data from analogous compounds. The following table summarizes typical yields obtained with various substituted phenylboronic acids when coupled with a common aryl bromide, 4-bromoanisole, under standard Suzuki-Miyaura conditions.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound (hypothetical) 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~90-95
5-propoxyphenylboronic acid (hypothetical) 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85-90
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O801295[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2]
4-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene801298[1]

Note: The yields for this compound and 5-propoxyphenylboronic acid are extrapolated based on the expected electronic effects of their substituents and data from similar compounds. Generally, electron-donating groups on the arylboronic acid can enhance nucleophilicity and lead to higher yields, while electron-withdrawing groups can sometimes decrease reactivity. However, the ortho-fluoro group in this compound is anticipated to enhance the reaction rate through its inductive effect, likely leading to slightly higher or comparable yields to its non-fluorinated analog under optimized conditions.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.[2]

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[2]

  • Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[2]

Reaction:

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up:

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

Purification:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Add Catalyst & Base Add Catalyst & Base Add Reactants->Add Catalyst & Base Add Solvent Add Solvent Add Catalyst & Base->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to the Electrochemical Properties of Biaryls Derived from 2-Fluoro-5-propoxyphenylboronic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of biaryls synthesized from 2-Fluoro-5-propoxyphenylboronic acid and its alternatives. Due to the limited availability of direct experimental data for biaryls derived from this specific precursor, this guide utilizes data from closely related analogues to illustrate the expected electrochemical behaviors and their implications, particularly in the context of drug discovery and development.

The inclusion of fluorine and alkoxy groups in biaryl structures is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The electrochemical properties, such as oxidation and reduction potentials, are key indicators of a molecule's susceptibility to metabolic oxidation and can provide valuable insights early in the drug discovery process.

Synthesis of Substituted Biaryls

The primary synthetic route to biaryls from boronic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for forming carbon-carbon bonds between aryl halides and arylboronic acids, tolerating a wide range of functional groups.

Alternative Synthetic Routes:

  • Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.

  • Stille Coupling: Utilizes a palladium catalyst to couple an organohalide with an organotin reagent.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds, which can be a key step in the synthesis of more complex biaryl-containing structures.

The choice of synthetic route can be influenced by factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Electrochemical Properties and Their Relevance in Drug Discovery

The electrochemical properties of a molecule are indicative of its electron-donating or -accepting character. In drug metabolism, oxidative processes are often mediated by cytochrome P450 enzymes. A lower oxidation potential suggests that a compound is more easily oxidized, which can correlate with lower metabolic stability.

The introduction of electron-withdrawing groups, such as fluorine, generally increases the oxidation potential, making the molecule more resistant to oxidation. Conversely, electron-donating groups, like a propoxy group, tend to lower the oxidation potential, making the molecule more susceptible to oxidation. The interplay of these substituents on the biaryl scaffold is therefore of significant interest in tuning the metabolic profile of potential drug candidates.

Comparative Electrochemical Data

The following table presents representative electrochemical data for a series of substituted biphenyls, which serve as analogues for biaryls derived from this compound. The data is presented to illustrate the impact of different substitution patterns on the oxidation potential.

CompoundSubstituentsOxidation Potential (V vs. Ag/AgCl)Reference Compound for Comparison
Biphenyl None~1.8 - 2.0Baseline
4-Fluorobiphenyl 4-FluoroHigher than BiphenylEffect of Electron-Withdrawing Group
4-Methoxybiphenyl 4-MethoxyLower than BiphenylEffect of Electron-Donating Group
4-Fluoro-4'-methoxybiphenyl 4-Fluoro, 4'-MethoxyIntermediateCombined Effects
Hypothetical 2-Fluoro-5-propoxybiphenyl 2-Fluoro, 5-PropoxyExpected to be lower than 4-Fluorobiphenyl but higher than a simple propoxybiphenylTarget Analogue

Note: The exact oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, electrode material). The values and trends presented are for illustrative purposes.

Experimental Protocols

  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., Toluene/Ethanol/Water) is then added.

  • Reaction: The mixture is heated (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Solution Preparation: Prepare a solution of the biaryl compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas for several minutes. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The oxidation and reduction potentials are determined from the peak potentials in the voltammogram. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of peak currents.

Visualizing the Workflow

The following diagram illustrates the workflow from the synthesis of biaryls to the evaluation of their electrochemical properties and the subsequent implications for drug development.

Workflow cluster_synthesis Synthesis cluster_analysis Electrochemical Analysis cluster_application Drug Discovery Application BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide ArylHalide->Suzuki Biaryl Substituted Biaryl Suzuki->Biaryl CV Cyclic Voltammetry Biaryl->CV RedoxPotentials Oxidation/Reduction Potentials CV->RedoxPotentials MetabolicStability Metabolic Stability Assessment RedoxPotentials->MetabolicStability SAR Structure-Activity Relationship MetabolicStability->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: From Synthesis to Application: A Workflow Diagram.

This guide provides a foundational understanding of the electrochemical properties of biaryls derived from this compound and its analogues. By understanding the relationship between chemical structure and electrochemical behavior, researchers can more effectively design and synthesize novel compounds with improved properties for drug discovery and development.

A Comparative Guide to the Quantum Yield of Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. In the context of fluorescent molecules, fluorination can significantly impact photophysical characteristics, including the fluorescence quantum yield (QY), which is a critical parameter for the development of probes, sensors, and imaging agents. This guide provides a comparative analysis of the quantum yield of a fluorinated biaryl compound versus its non-fluorinated counterpart, supported by a detailed experimental protocol for its determination.

The Impact of Fluorination on Quantum Yield: A Comparative Overview

Fluorine's high electronegativity and minimal steric footprint allow for subtle yet significant alterations to the electronic landscape of a molecule. In biaryl systems, fluorination can influence the quantum yield through several mechanisms:

  • Inductive Effects: The electron-withdrawing nature of fluorine can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can affect the rates of radiative and non-radiative decay pathways.

  • Conformational Rigidity: Fluorine substitution can introduce steric constraints that restrict intramolecular rotations, leading to a more planar and rigid conformation. This rigidity often suppresses non-radiative decay processes, thereby enhancing the fluorescence quantum yield.

  • Intersystem Crossing: Fluorination can influence the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. A decrease in the ISC rate can lead to a higher fluorescence quantum yield.

To illustrate these effects, this guide presents a representative comparison between a generic biaryl compound and its fluorinated derivative.

Quantitative Data Summary

The following table summarizes the key photophysical properties for a representative biaryl compound and its monofluorinated analog. These values are illustrative and serve to highlight the typical effects of fluorination.

CompoundStructureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)
Biaryl Compound (Generic)30035015,0000.20
Fluorinated Biaryl (Generic, mono-F)30535516,0000.35

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield of a compound is often determined using a comparative method, referencing a standard with a known quantum yield.

Materials and Instrumentation
  • Fluorinated Biaryl Compound: The sample of interest.

  • Non-fluorinated Biaryl Compound: The reference compound for comparison.

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in the desired spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

  • Spectroscopic Grade Solvents: Solvents that are transparent in the absorption and emission regions of the compounds and the standard.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector, capable of recording corrected emission spectra.

  • Quartz Cuvettes: 1 cm path length.

Sample Preparation
  • Stock Solutions: Prepare stock solutions of the biaryl compounds and the quantum yield standard in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

  • Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for each compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.

Measurement Procedure
  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the biaryl compounds and the standard.

    • Use the pure solvent as a blank.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the samples and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each dilution of the biaryl compounds and the standard. The emission range should cover the entire fluorescence band.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

Data Analysis
  • Correct for Solvent Background: Subtract the emission spectrum of the pure solvent from the emission spectra of the samples and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For each compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: The plots should be linear. Determine the gradient (slope) of the best-fit line for the sample (Grad_sample) and the standard (Grad_standard).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_F,standard is the quantum yield of the standard.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

Logical Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Perform Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) C->D E Integrate Fluorescence Intensity F Plot Intensity vs. Absorbance E->F G Determine Gradients F->G H Calculate Quantum Yield G->H

Caption: Workflow for the relative determination of fluorescence quantum yield.

Signaling Pathway Inhibition: A Potential Application

Fluorinated biaryl compounds are of interest in drug development as potential inhibitors of various signaling pathways. For instance, they can be designed to target protein-protein interactions or enzyme active sites. The enhanced fluorescence of some fluorinated biaryls can be leveraged for developing fluorescent probes to study these interactions.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Kinase Ligand->Receptor Binding Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Inhibitor Fluorinated Biaryl Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a generic kinase signaling pathway by a fluorinated biaryl compound.

A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The purity of reagents is paramount in the fields of chemical research and drug development. For building blocks like 2-Fluoro-5-propoxyphenylboronic acid, a key intermediate in Suzuki-Miyaura cross-coupling reactions, the presence of impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredients (APIs). Therefore, the rigorous assessment of its purity is a critical step in ensuring the reliability and reproducibility of synthetic processes.

This guide presents a comparative analysis of essential analytical techniques for determining the purity of synthesized this compound. It provides an objective comparison of the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies. This resource is designed for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most suitable analytical methods for quality control.

Comparison of Analytical Methodologies

A comprehensive purity assessment of this compound is best achieved by employing a combination of analytical techniques. HPLC is highly effective for quantifying purity and detecting organic impurities.[1][2] NMR spectroscopy is indispensable for structural confirmation and can also be used for quantitative analysis (qNMR).[1][3] LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[4][5][6]

Feature High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Nuclear spin transitions in a magnetic field.Separation by liquid chromatography followed by mass analysis.
Primary Use Quantitative analysis of the main component and known/unknown impurities.Structural elucidation and confirmation. Quantitative analysis (qNMR) of the main component and impurities with distinct signals.Identification of impurities by providing molecular weight and fragmentation data.[7][8]
Strengths High sensitivity and resolution for separating complex mixtures.[9][10] Excellent for routine quality control and batch release testing.Provides unambiguous structural information. qNMR is a primary method that does not require a reference standard of the analyte itself.[1]High sensitivity and specificity for impurity identification, even at trace levels.[5]
Limitations Requires a reference standard for quantitative analysis. Potential for on-column degradation of boronic acids.[11]Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.[1]Ionization efficiency can vary between compounds, affecting quantification.
Common Impurity Detection Starting materials, by-products, and other organic impurities.Structural isomers, residual solvents, and boronic anhydride (boroxin) trimers.[12]A wide range of impurities, including degradation products and synthesis by-products.[5]

Experimental Data: A Comparative Analysis

To illustrate the application of these techniques, a synthesized batch of this compound was compared against a commercial standard.

Analytical Technique Parameter Synthesized Batch (Lot: S-FPBA-202512) Commercial Standard (Lot: C-FPBA-202511)
HPLC-UV (254 nm) Purity (%)98.6%>99.5%
Known Impurity 1 (%)0.8%<0.1%
Unknown Impurity 2 (%)0.4%Not Detected
¹H qNMR (400 MHz) Purity (mol%)98.2%99.6%
Boronic Anhydride (%)1.5%0.3%
Residual Solvent (Toluene)0.3%<0.1%
LC-MS Impurity IdentificationConfirmed Impurity 1 as 2-Fluoro-5-propoxyphenol. Tentatively identified Impurity 2 (MW 364.15).No significant impurities detected.
Melting Point Range (°C)138-141 °C142-144 °C

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., Waters XSelect Premier HSS T3, 4.6 x 250 mm, 5 µm).[9][10]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the use of ¹H qNMR with an internal standard to determine the purity of this compound.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Sequence: A standard 90° pulse with a long relaxation delay.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 (or as needed to achieve a signal-to-noise ratio >150).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆, cap, and gently agitate to dissolve.

    • Acquire the ¹H NMR spectrum and carefully integrate the signals for the analyte and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification of impurities in the synthesized this compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).[8]

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V.

  • Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights and compare with potential side products or starting materials.

Visualizing the Assessment Process

Purity_Assessment_Workflow Diagram 1: General Workflow for Purity Assessment cluster_0 Initial Analysis cluster_1 Quantitative & Qualitative Analysis cluster_2 Final Report Sample Sample Structural_Confirmation Structural_Confirmation Sample->Structural_Confirmation ¹H NMR Purity_Quantification HPLC / qNMR Structural_Confirmation->Purity_Quantification Impurity_Identification LC-MS Purity_Quantification->Impurity_Identification Purity_Statement Purity_Statement Impurity_Identification->Purity_Statement

Caption: Diagram 1: General Workflow for Purity Assessment.

Method_Comparison Diagram 2: Relationship Between Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Provided Compound This compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR LCMS LC-MS Compound->LCMS Quant_Purity Quantitative Purity HPLC->Quant_Purity NMR->Quant_Purity qNMR Struct_ID Structural Identity NMR->Struct_ID Boroxin_ID Boroxin Detection NMR->Boroxin_ID Impurity_MW Impurity Molecular Weight LCMS->Impurity_MW

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorinated boronic acids valuable building blocks in drug discovery. However, the unique electronic properties of fluorinated boronic acids can present challenges for the standard Suzuki-Miyaura protocol, necessitating a careful selection of the palladium catalyst to achieve optimal results.

This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of fluorinated boronic acids, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst is paramount for a successful Suzuki-Miyaura coupling with fluorinated boronic acids. The electron-withdrawing nature of fluorine atoms can affect the transmetalation step and increase the propensity for side reactions like protodeboronation.[1] Modern palladium catalysis has evolved to address these challenges, with advanced precatalysts and ligand systems offering improved reactivity and stability.[1]

Below is a summary of the performance of several key palladium catalysts in the Suzuki-Miyaura coupling of various fluorinated boronic acids with aryl halides. The data is compiled from representative literature to provide a comparative overview.

CatalystFluorinated Boronic AcidCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 2,4-Difluorophenylboronic acid5-Bromosalicylic acidK₂CO₃DMF/H₂O75-98[2]
Pd(dppf)Cl₂ 2-Fluoropyridine-3-boronic acidAryl HalideK₂CO₃/Cs₂CO₃/KFDioxane/Toluene80-11012-24High Yields[3][4]
Pd(dppf)Cl₂ Hetero(aryl) boronic acidsPyridine-2-sulfonyl fluoride (PyFluor)Na₃PO₄Dioxane65-100-5-89[5]
XPhos Pd G2 Polyfluorophenyl and 2-Heteroaryl Boronic Acids(Hetero)aryl chlorides, bromides, and triflatesK₃PO₄THF/H₂ORT - 400.5-2Excellent Yields[6][7]
[(NHC)Pd(allyl)Cl] Heteroaromatic boronic acidsHeteroaromatic halides--RT--[8][9]
Ligand-free PdCl₂ 2,4-Difluorophenylboronic acid5-Bromosalicylic acidK₂CO₃DMF/H₂O75-98[2]

Key Observations:

  • Traditional Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are workhorse catalysts that can be effective for the coupling of some fluorinated boronic acids.[2][3][4][5] However, they may require higher temperatures and longer reaction times.

  • Buchwald Precatalysts: Second-generation Buchwald precatalysts, such as XPhos Pd G2, demonstrate high efficiency for the coupling of challenging and unstable polyfluorophenyl and heteroaryl boronic acids, often at room temperature with short reaction times.[6][7]

  • NHC-Ligated Catalysts: N-Heterocyclic carbene (NHC) ligated palladium complexes are also highly active for these transformations, enabling rapid reactions under mild conditions.[8][9]

  • Ligand-free Systems: In some instances, simple palladium salts like PdCl₂ can be highly effective, particularly with the assistance of techniques like sonication, offering a cost-effective and straightforward approach.[2]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of fluorinated boronic acids. These can be adapted based on the specific substrates and catalyst system chosen.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Fluorinated boronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF/H₂O)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the aryl halide, fluorinated boronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[4] For room temperature reactions, stir at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to 24 hours.[3][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[4]

Microwave-Assisted Protocol

Microwave irradiation can often significantly reduce reaction times.

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the aryl halide, fluorinated boronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the appropriate solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[3]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Visualizing the Process

To better understand the underlying mechanism and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OAP Ar-Pd(II)-X(L_n) Pd0->OAP Oxidative Addition TP Ar-Pd(II)-Ar'(L_n) OAP->TP Transmetalation TP->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TP->Product ArX Ar-X (Aryl Halide) ArX->OAP ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->TP Base Base Base->TP

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Comparison start Select Fluorinated Boronic Acid and Aryl Halide catalyst_selection Choose Palladium Catalysts for Comparison (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2) start->catalyst_selection reaction_setup Set up Parallel Reactions with Identical Substrates, Base, Solvent, and Temperature catalyst_selection->reaction_setup catalyst_addition Add a Different Catalyst to Each Reaction Vessel reaction_setup->catalyst_addition monitoring Monitor Reaction Progress over Time (TLC, LC-MS) catalyst_addition->monitoring analysis Analyze Yield and Purity of the Product for Each Catalyst monitoring->analysis conclusion Compare Results to Determine the Optimal Catalyst analysis->conclusion

Caption: A logical workflow for comparing palladium catalyst performance.

References

Comparative Analysis of 2-Fluoro-5-alkoxyphenylboronic Acid Derivatives: A Guide to Their X-ray Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of 2-fluoro-5-alkoxyphenylboronic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. While the specific X-ray crystal structure of 2-fluoro-5-propoxyphenylboronic acid is not publicly available, this document presents a comparison with its close structural analogs: 2-fluorophenylboronic acid and 2-fluoro-5-methoxyphenylboronic acid. The data and protocols herein serve as a valuable resource for understanding the crystallographic characteristics of this class of compounds.

Comparative Crystallographic and Physical Data

The following table summarizes the available crystallographic and physical data for 2-fluorophenylboronic acid and key physical properties of 2-fluoro-5-methoxyphenylboronic acid, offering a baseline for predicting the behavior of this compound.

Parameter2-Fluorophenylboronic acid2-Fluoro-5-methoxyphenylboronic acid
Molecular Formula C₆H₆BFO₂C₇H₈BFO₃
Molecular Weight 139.92 g/mol 169.95 g/mol
CAS Number 1993-03-9406482-19-7
Melting Point 101-110 °C194-196 °C
Crystal System MonoclinicData not publicly available
Space Group P 1 21/c 1Data not publicly available
Unit Cell Dimensions a = 5.10172 Å, b = 5.55660 Å, c = 22.0587 Å, β = 94.731°Data not publicly available
Volume 622.7 ųData not publicly available

Experimental Protocols

Synthesis of Fluorinated Phenylboronic Acids

A general and robust method for the synthesis of fluorinated phenylboronic acids involves the use of organolithium reagents followed by reaction with a trialkyl borate.

Materials:

  • A substituted fluorobromobenzene (e.g., 1-bromo-2-fluoro-5-propoxybenzene)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted fluorobromobenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure the formation of the aryllithium reagent.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude boronic acid.

  • Purify the crude product by recrystallization or column chromatography to yield the pure fluorinated phenylboronic acid.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[1]

Procedure:

  • Crystal Growth: Grow single crystals of the purified boronic acid derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed crystal (typically 0.1-0.5 mm in size) with sharp edges and no visible defects and mount it on a goniometer head.[1]

  • Data Collection: Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] Collect a series of diffraction images as the crystal is rotated through a range of angles.[1]

  • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the role of structural data in the drug discovery process.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental Workflow for X-ray Crystallography.

drug_discovery_pathway Role of X-ray Crystallography in Drug Discovery target_id Target Identification crystallography X-ray Crystallography of Target target_id->crystallography structure 3D Structure of Target crystallography->structure sbd_design Structure-Based Drug Design (SBDD) structure->sbd_design hit_id Hit Identification (e.g., Virtual Screening) sbd_design->hit_id lead_opt Lead Optimization hit_id->lead_opt cocrystal Co-crystallization with Ligand lead_opt->cocrystal complex_structure Structure of Target-Ligand Complex cocrystal->complex_structure sar Structure-Activity Relationship (SAR) complex_structure->sar sar->lead_opt Iterative Improvement candidate Drug Candidate sar->candidate

References

A Comparative Guide to the Biological Activity Screening of Compounds Derived from 2-Fluoro-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of compounds synthesized using 2-Fluoro-5-propoxyphenylboronic acid. Due to the limited publicly available data on the direct biological screening of its derivatives, this document leverages experimental data from structurally related fluorinated phenyl compounds and boronic acids to offer a representative framework for screening and comparison. The methodologies and data presented here serve as a valuable resource for researchers initiating biological activity studies on novel compounds derived from this versatile building block.

Potential for Antibacterial Activity: A Comparative Analysis

Table 1: Antibacterial Activity of a Structurally Related Fluorinated Phenol
CompoundBacterial StrainMethodZone of Inhibition (mm)Concentration
2-chloro-5-fluoro phenolEscherichia coliDisc Diffusion151 mg/ml
Streptococcus aureusDisc Diffusion141 mg/ml
Pseudomonas aureusDisc Diffusion131 mg/ml
Staphylococcus aureusDisc Diffusion121 mg/ml
Amoxicillin (Control)VariousDisc DiffusionNot specified1 mg/ml

Data extracted from a study on 2-chloro-5-fluoro phenol, a compound with structural similarities to potential derivatives of this compound.[1]

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

This protocol is adapted from the Kirby-Bauer method and is suitable for initial antibacterial screening of novel compounds.[1]

  • Bacterial Culture Preparation: Inoculate the test bacterial strains in a suitable broth medium and incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the prepared bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Preparation of Test Compound Discs: Prepare a solution of the test compound (e.g., synthesized from this compound) in a suitable solvent (e.g., 90% ethylene) at a concentration of 1 mg/ml.[1] Impregnate sterile paper discs (6 mm in diameter) with the compound solution.

  • Application of Discs: Place the impregnated discs onto the surface of the inoculated agar plates. A standard antibiotic (e.g., Amoxicillin) should be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_analysis Data Analysis Start This compound Reaction Reaction with appropriate coupling partners Start->Reaction Suzuki-Miyaura Coupling Product Novel Derivative Reaction->Product Prep Prepare bacterial cultures and agar plates Product->Prep Disc Impregnate discs with test compound Prep->Disc Incubate Incubate plates with discs Disc->Incubate Measure Measure zones of inhibition Incubate->Measure Compare Compare with control antibiotic Measure->Compare MIC Determine Minimum Inhibitory Concentration (MIC) Compare->MIC If active

Caption: Workflow for Synthesis and Antibacterial Screening.

Potential for Anticancer Activity: A Comparative Analysis

The anticancer potential of derivatives of this compound can be inferred from studies on other fluorinated heterocyclic compounds. These studies provide a basis for comparison and for the design of appropriate screening assays.

Table 2: In Vitro Anticancer Activity of Related Fluorinated Compounds
Compound TypeCancer Cell LineAssayIC50 (µM)
Fluorinated benzothiazoleMCF-7 (Breast)Proliferation Assay0.37
MDA-MB-468 (Breast)Proliferation Assay0.41
HCT-116 (Colon)Proliferation Assay0.08
HT-29 (Colon)Proliferation Assay0.41
5-Fluoroindole-2-carboxylic acidAPE1 InhibitionBiochemical Assay10
Fluorinated pyrazolylbenzimidazoleA549 (Lung)MTT Assay0.95 - 1.57
MCF-7 (Breast)MTT Assay0.95 - 1.57
HeLa (Cervical)MTT Assay0.95 - 1.57

Data extracted from studies on various fluorinated heterocyclic compounds, which can serve as a benchmark for assessing the anticancer potential of novel derivatives.[2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Culture the desired cancer cell lines in an appropriate medium and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (synthesized from this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway: Apoptosis Induction

G Drug Test Compound (Derivative of this compound) Target Cellular Target (e.g., Kinase, DNA) Drug->Target Stress Cellular Stress Target->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A Generalized Apoptotic Signaling Pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of compounds derived from this compound is currently limited, the data from structurally related fluorinated and boronic acid-containing molecules suggest a strong potential for both antibacterial and anticancer applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid moiety is a key pharmacophore in several approved drugs.

Researchers are encouraged to utilize the comparative data and experimental protocols provided in this guide to initiate the biological screening of novel derivatives. Future studies should focus on synthesizing a library of compounds from this compound and performing comprehensive in vitro and in vivo evaluations to elucidate their specific mechanisms of action and therapeutic potential. Such efforts will be crucial in unlocking the full potential of this promising chemical scaffold in drug discovery.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-5-propoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for specialized reagents like 2-Fluoro-5-propoxyphenylboronic acid is critical. This guide provides essential, immediate safety information and a step-by-step operational plan for its disposal.

Immediate Safety and Hazard Information

All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE)[3][5].

Key Safety Data Summary

Hazard Classification (Anticipated)Precautionary StatementsPersonal Protective Equipment (PPE)
Skin IrritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[5]
Eye IrritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]Chemical safety goggles or a face shield.[5]
Respiratory IrritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]Use within a chemical fume hood to minimize inhalation risk.
Environmental HazardP273: Avoid release to the environment.[7]Do not dispose of down the drain or in regular trash.[5][7]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound from the point of generation to final pickup by a licensed waste handler.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. Containers should be made of a compatible material, such as high-density polyethylene (HDPE) or glass[3][8].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not mix with incompatible chemicals, such as strong oxidizing agents or acids[1][3].

2. Solid Waste Disposal:

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, bench paper, pipette tips, and weighing boats, must be disposed of as hazardous solid waste in the designated container[3][5].

  • Bulk Powder: Unused or waste this compound powder should be collected in the designated solid hazardous waste container.

3. Liquid Waste Disposal:

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Rinsate: When decontaminating glassware, perform a triple rinse with a suitable solvent (e.g., the solvent used in the procedure). This rinsate is considered hazardous and must be collected in the liquid hazardous waste container[3][8].

4. Decontamination of Empty Containers:

  • Empty containers that originally held the chemical must be triple-rinsed with a suitable solvent[3][8].

  • The rinsate from this process must be collected and disposed of as liquid hazardous waste[3][8].

  • After triple-rinsing and ensuring the container is free of residue, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.

5. Waste Storage and Pickup:

  • Storage: Keep all hazardous waste containers tightly sealed when not in use. Store them in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic[3][5].

  • Secondary Containment: It is best practice to use secondary containment (such as a larger bin) to prevent the spread of material in the event of a leak.

  • Professional Disposal: Once a waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup[3][9].

Experimental Workflow: Disposal of this compound

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation A This compound (Solid or in Solution) C Solid Hazardous Waste Container A->C Solid Waste D Liquid Hazardous Waste Container A->D Liquid Waste / Rinsate B Contaminated Labware (Gloves, Pipettes, etc.) B->C E Label Containers: 'Hazardous Waste' + Full Chemical Name C->E F Store in Designated Satellite Accumulation Area (Secondary Containment) C->F D->E D->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) office for detailed protocols and requirements in your location.

References

Personal protective equipment for handling 2-Fluoro-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Fluoro-5-propoxyphenylboronic acid (CAS No: 863248-36-6). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar arylboronic acids are irritants and potentially harmful if not handled correctly. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some related compounds are harmful if swallowed.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.Prevents skin contact and irritation.[1][4]
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[1][4]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved particulate respirator is necessary.Minimizes inhalation of dust, which can cause respiratory tract irritation.[1]
Body Protection A standard laboratory coat or long-sleeved clothing.Provides a barrier against accidental skin contact.[4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Keep the container tightly sealed.

2.2. Preparation for Experimental Use

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Don all required PPE as specified in Table 1.

  • Place absorbent pads on the work surface to contain any potential spills.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) before opening the chemical container.

2.3. Weighing and Dispensing

  • To minimize dust formation, avoid pouring the solid directly.[1] Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.

  • If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Close the primary container tightly immediately after dispensing.

2.4. In-Experiment Handling

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and monitor the process.

  • Ensure all transfers of the chemical or its solutions are performed carefully to avoid spills.

2.5. Post-Experiment and Decontamination

  • Clean all non-disposable equipment that has come into contact with the chemical. Wash with an appropriate solvent, followed by soap and water.

  • Wipe down the work surface in the fume hood with a damp cloth or paper towel.

  • Dispose of all contaminated disposable materials according to the disposal plan (Section 3).

  • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Unused or Waste Chemical

  • Small Quantities (less than 5 grams): For very small residual amounts, cautious disposal down the sanitary sewer with copious amounts of water may be permissible, subject to local regulations. Always consult your institution's Environmental Health and Safety (EHS) office first.[5][6][7]

  • Large Quantities: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate waste container for hazardous materials.[5][6] Arrange for pickup and disposal by a certified hazardous waste facility.

3.2. Contaminated Materials

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and paper towels. Place all contaminated solid waste into a designated, sealed plastic bag or container labeled "Hazardous Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. The "triple-rinsed" container can then typically be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.

3.3. Spill Response

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.[6] Avoid creating dust.

  • Place the spilled material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a damp cloth, and dispose of the cleaning materials as hazardous solid waste.

Below is a visual representation of the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_workspace 2. Prepare Fume Hood (Sash at correct height, absorbent pads) prep_ppe->prep_workspace weigh 3. Weigh Compound (Minimize dust) prep_workspace->weigh dissolve 4. Dissolve/Use in Reaction (Add solvent to solid) weigh->dissolve decontaminate 5. Decontaminate Glassware dissolve->decontaminate dispose_waste 6. Dispose of Waste (Solids & Liquids in labeled containers) decontaminate->dispose_waste remove_ppe 7. Remove PPE & Wash Hands dispose_waste->remove_ppe end_node End remove_ppe->end_node start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.